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4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It synthesizes specific chemical data with broader application logic, adhering to the req...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It synthesizes specific chemical data with broader application logic, adhering to the requested autonomy and E-E-A-T standards.

CAS: 1006451-60-0 | Molecular Formula: C₈H₁₁ClN₂O₂ | MW: 202.64 g/mol

Executive Summary: The Scaffold Advantage

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid represents a specialized "privileged structure" in medicinal and agrochemical chemistry. Unlike generic pyrazoles, this scaffold integrates three critical design elements:

  • The 5-Carboxylic Acid: A reactive handle for amide library generation, positioned to direct substituents into the "hinge region" of kinases or the hydrophobic clefts of mitochondrial complexes.

  • The 4-Chloro Substituent: Provides metabolic blockage (preventing oxidation at the C4 position) and electronic modulation, enhancing the acidity of the NH-amide in downstream derivatives.

  • The 1-Isobutyl Group: A bulky, lipophilic moiety that mimics the side chain of Leucine, offering optimal filling of hydrophobic pockets (e.g., the ATP-binding site back-pocket).

This compound is primarily utilized as a building block for Mitochondrial Electron Transport Inhibitors (METI) and Type II Kinase Inhibitors .

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical of halogenated pyrazoles
Melting Point 133 – 138 °CPredicted based on 3-methyl analogs [1]
pKa (Acid) ~2.8 – 3.2Enhanced acidity due to electron-withdrawing Cl at C4
LogP 2.1 – 2.4Moderate lipophilicity; Rule-of-5 compliant
Solubility DMSO (>50 mg/mL), Methanol, DCMPoor water solubility (<0.1 mg/mL)
Stability Stable under standard conditionsAvoid strong oxidizing agents

Synthetic Architecture

The synthesis of 1,5-disubstituted pyrazoles is historically plagued by regioselectivity issues (formation of the 1,3-isomer). The authoritative route for high-purity synthesis involves regio-controlled cyclization followed by electrophilic halogenation .

Retrosynthetic Logic & Pathway

The following diagram illustrates the industrial-standard route, prioritizing regiochemical fidelity.

Synthesis cluster_legend Reaction Phase Start1 Isobutylhydrazine Hydrochloride Intermediate1 Ethyl 1-isobutyl-1H- pyrazole-5-carboxylate Start1->Intermediate1 Cyclization (EtOH, Reflux) Start2 Ethyl 3-(dimethylamino) acrylate Start2->Intermediate1 Intermediate2 Ethyl 4-chloro-1-isobutyl- 1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Chlorination (NCS or SO2Cl2, DMF) Product 4-Chloro-1-isobutyl-1H- pyrazole-5-carboxylic acid (CAS 1006451-60-0) Intermediate2->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise synthesis ensuring 1,5-regiochemistry and C4-chlorination.

Detailed Experimental Protocol

Note: This protocol is adapted from validated procedures for 1-alkyl-4-chloropyrazole-5-carboxylates [2, 3].

Step 1: Regioselective Cyclization

  • Reagents: Suspend isobutylhydrazine hydrochloride (1.0 equiv) in anhydrous Ethanol.

  • Addition: Add Ethyl 3-(dimethylamino)acrylate (1.05 equiv) dropwise at 0°C.

  • Reaction: Reflux the mixture for 3–5 hours. The use of the dimethylamino enaminone precursor (rather than a simple diketone) strongly directs the hydrazine attack to the β-carbon, favoring the 1,5-isomer (>95% selectivity).

  • Workup: Concentrate in vacuo. Partition residue between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate to yield the intermediate ester.

Step 2: Electrophilic Chlorination (C4 Functionalization)

  • Reagents: Dissolve the crude ester in DMF (5 vol).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.

  • Mechanism: The pyrazole ring is electron-rich; the C4 position is the most nucleophilic site, ensuring exclusive mono-chlorination.

  • Monitoring: Stir at 60°C for 2 hours. Monitor by LCMS for consumption of starting material.

  • Workup: Pour into ice water. The chlorinated ester often precipitates. Filter and wash with water.[1][2]

Step 3: Ester Hydrolysis

  • Reagents: Dissolve the chlorinated ester in THF:Water (3:1).

  • Base: Add LiOH·H₂O (2.0 equiv). Stir at ambient temperature for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The target acid (CAS 1006451-60-0) will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[1]

Functionalization & Reactivity Guide

For medicinal chemists, this molecule is a "core," not a final product. Its utility lies in its downstream reactivity.

Reactivity Core 4-Chloro-1-isobutyl pyrazole-5-COOH Amide Amide Coupling (HATU/amine) Core->Amide Primary Utility Suzuki Suzuki-Miyaura (Pd catalyst, Boronic acid) Core->Suzuki Difficult (Cl is deactivated) Decarb Decarboxylation (Cu, Heat) Core->Decarb Scaffold mod Drug Kinase Inhibitors (Type II) Amide->Drug Agro METI Acaricides (e.g., Tebufenpyrad analogs) Amide->Agro Frag Fragment Libraries Suzuki->Frag

Figure 2: The "Reactome" of the scaffold. Note that Suzuki coupling at C4-Cl is challenging due to the electron-rich nature of the pyrazole ring and requires specialized ligands (e.g., Buchwald precatalysts).

Key Reaction: Amide Coupling

The carboxylic acid is sterically accessible but electronically deactivated by the adjacent nitrogens.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) as coupling agents. T3P is preferred for scale-up as it offers simple aqueous workup.

  • Avoid: Thionyl chloride (SOCl₂) formation can sometimes lead to side reactions at the isobutyl group or pyrazole ring if conditions are too harsh; oxalyl chloride/DMF is the safer route for acid chloride generation.

Applications in Drug & Agrochemical Discovery[1]

Agrochemicals: METI Inhibitors

This scaffold is a direct structural analog of the Tebufenpyrad class of acaricides [4].

  • Mechanism: These compounds inhibit Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.

  • SAR Insight: The isobutyl group provides the necessary lipophilic bulk to lodge into the quinone-binding tunnel of Complex I, while the 4-chloro group prevents rapid oxidative metabolism of the pyrazole ring, extending half-life in the field.

Pharmaceuticals: Kinase Inhibition

In oncology, pyrazole-5-carboxamides are frequent ATP-competitive inhibitors.

  • Binding Mode: The amide NH typically forms a hydrogen bond with the "hinge" region of the kinase (e.g., Glu residue).

  • Selectivity: The 1-isobutyl group projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction), depending on the specific kinase topology.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The compound is an organic acid; avoid contact with strong bases and oxidizers.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration over months.

References

  • Scimplify. (2024). Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog Data). Retrieved from

  • Organic Chemistry Portal. (2008). Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett, 2008, 1673-1678.[3] Retrieved from

  • BenchChem. (2025).[1][4] Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

  • Global Research Online. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development.[5] Int. J. Pharm. Sci. Rev. Res., 77(1), 168-175. Retrieved from

Sources

Exploratory

Technical Monograph: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

This in-depth technical guide details the chemical identity, synthesis, and applications of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid , a specialized heterocyclic building block critical in the development of mit...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and applications of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid , a specialized heterocyclic building block critical in the development of mitochondrial electron transport inhibitors (METI) and pharmaceutical intermediates.

Abstract

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a functionalized pyrazole scaffold utilized primarily in the synthesis of agrochemical acaricides (e.g., Tolfenpyrad analogs) and pharmaceutical candidates targeting GPCRs. Characterized by its specific N1-isobutyl substitution and C4-chlorination, this compound offers a unique lipophilic profile compared to its methyl/ethyl analogs, influencing metabolic stability and membrane permeability. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound belongs to the class of 1-alkyl-4-halopyrazole-5-carboxylic acids . The N1-isobutyl group provides steric bulk and increased lipophilicity relative to standard methyl-pyrazoles, while the C4-chloro substituent modulates electronic properties and metabolic stability.

Property Data / Descriptor
IUPAC Name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Common Name 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid
CAS Number Not widely indexed (Custom Synthesis Target); Analog (Des-chloro): 84547-87-5
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
SMILES CC(C)CN1N=CC(Cl)=C1C(=O)O
InChI String InChI=1S/C8H11ClN2O2/c1-5(2)4-11-10-6(9)7(11)8(12)13...[1] (Computed)
Closest Analog InChIKey XTWDDHNVKGTPLR-UHFFFAOYSA-N (1-Isobutyl-1H-pyrazole-5-carboxylic acid)

Note on InChIKey: As a specialized building block, the specific InChIKey for the 4-chloro derivative is often generated in situ during database registration. Researchers should use the SMILES string for exact database queries.

Physicochemical Profile (Predicted)

The introduction of the isobutyl group significantly alters the physicochemical landscape compared to the methyl analog.

  • LogP (Octanol/Water): ~2.3 – 2.6 (Predicted). The isobutyl group adds ~1.0 log unit compared to the methyl analog, enhancing cell membrane permeability.

  • pKa (Acidic): ~3.2 – 3.5. The electron-withdrawing chlorine atom at C4 lowers the pKa of the C5-carboxylic acid, making it a stronger acid than unsubstituted pyrazoles.

  • Solubility: Low in water; high in polar organic solvents (DMSO, DMF, Methanol) and moderately soluble in chlorinated solvents (DCM, Chloroform).

  • Melting Point: Expected range 130–145 °C (Based on 1-methyl-4-chloro analogs).

Synthetic Pathways

The synthesis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid typically follows a Convergent Cyclization strategy followed by Electrophilic Chlorination . This route ensures high regioselectivity for the N1-isobutyl isomer.

Pathway A: Cyclization & Chlorination (Recommended)
  • Step 1: Condensation (Pyrazole Formation)

    • Reagents: Isobutylhydrazine hydrochloride + Diethyl oxalacetate (sodium salt).

    • Conditions: Ethanol/Acetic Acid, Reflux, 4-6 h.

    • Mechanism: The hydrazine attacks the more reactive ketone carbonyl of the oxalacetate. The subsequent cyclization yields the Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate .

    • Critical Control: Control pH to favor the 5-carboxylate isomer over the 3-carboxylate.

  • Step 2: Hydrolysis

    • Reagents: NaOH (aq), Ethanol.

    • Product: 1-Isobutyl-1H-pyrazole-5-carboxylic acid.

  • Step 3: Electrophilic Chlorination

    • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

    • Solvent: DMF or Acetonitrile.

    • Conditions: 60°C, 2-4 h.

    • Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr) exclusively at the C4 position.

Synthesis Workflow Diagram

Synthesis Start1 Isobutylhydrazine (Precursor A) Intermediate1 Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate Start1->Intermediate1 Cyclization (EtOH, Reflux) Start2 Diethyl Oxalacetate (Precursor B) Start2->Intermediate1 Intermediate2 1-Isobutyl-1H-pyrazole-5-carboxylic acid Intermediate1->Intermediate2 Hydrolysis (NaOH) Final 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Intermediate2->Final Chlorination (NCS, DMF)

Figure 1: Step-wise synthetic route for the target compound.

Applications in Drug Discovery & Agrochemicals
4.1. METI Acaricides & Insecticides

The 4-chloro-pyrazole-5-carboxylic acid scaffold is the core pharmacophore for Mitochondrial Electron Transport Inhibitors (METI) Complex I.

  • Mechanism: The carboxylic acid is typically converted to an amide (e.g., with a 4-phenoxybenzyl amine).[1] The pyrazole ring binds to the ubiquinone binding site of NADH:ubiquinone oxidoreductase.

  • Role of Isobutyl: The N1-isobutyl group fills a hydrophobic pocket in the enzyme, potentially altering the spectrum of activity against resistant mite strains compared to the standard N1-methyl (Tolfenpyrad) or N1-ethyl analogs.

4.2. Pharmaceutical Intermediates
  • Bioisosterism: The scaffold serves as a bioisostere for 4-chlorophenyl or isoxazole rings in kinase inhibitors.

  • Fragment-Based Drug Design (FBDD): The acid functionality allows for rapid coupling to amine libraries, making it an ideal "cap" for exploring Structure-Activity Relationships (SAR) in lead optimization.

Experimental Protocol: Chlorination of 1-Isobutyl-pyrazole-5-carboxylic acid

Objective: Regioselective chlorination at C4.

  • Preparation: Dissolve 1-Isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF (5 mL/mmol).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Pour reaction mixture into ice-water.

    • Adjust pH to ~3 with 1N HCl if necessary to ensure the acid precipitates.

    • Filter the white solid or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

  • Yield: Typical yields range from 85-95% .

Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References
  • Scimplify. "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0)." Scimplify Chemical Database. Accessed March 6, 2026. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid." PubChem. Accessed March 6, 2026. Link

  • Sigma-Aldrich. "1-Isobutyl-1H-pyrazole-5-carboxylic acid Product Information." Merck KGaA. Accessed March 6, 2026. Link

  • LGC Standards. "4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline Reference Material." LGC Standards. Accessed March 6, 2026. Link

  • ChemicalBook. "Synthesis of 1-alkyl-pyrazole-5-carboxylic acid esters." ChemicalBook. Accessed March 6, 2026. Link

Sources

Foundational

A Strategic Guide to the Procurement of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid for Advanced Research

Abstract Introduction: The Sourcing Challenge for a Niche Pyrazole Building Block The pyrazole ring system is a "privileged scaffold" in medicinal chemistry and agrochemical research, forming the core of numerous approve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Sourcing Challenge for a Niche Pyrazole Building Block

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry and agrochemical research, forming the core of numerous approved drugs and pesticides.[1] The specific functionalization of this heterocycle dictates its biological activity. The title compound, 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, is an exemplar of a targeted building block, likely designed to explore specific pockets in a biological target. The chloro substituent can modulate electronic properties and provide a vector for further chemical modification, while the isobutyl group influences solubility and steric interactions.

However, a thorough survey of the chemical supplier landscape reveals that this specific molecule is not offered as a stock item. This scarcity presents a significant hurdle for research teams requiring it for their programs. The absence of a catalog entry necessitates a more involved procurement strategy, shifting from a simple purchase to a manufacturing project. This guide provides the technical and logistical framework to navigate this process efficiently.

The Supplier Landscape: Commercially Available Structural Analogs

While 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is not directly available, a variety of structurally related pyrazole carboxylic acids can be sourced from commercial suppliers. These analogs can serve as immediate alternatives for structure-activity relationship (SAR) studies or as starting points for further synthetic modification. Understanding their availability can accelerate research timelines if the specific isobutyl group is not an absolute requirement initially.

Compound NameCAS NumberKey Structural DifferenceKnown Supplier(s)
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid84547-83-1N1-methyl groupMilliporeSigma[2][3]
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid400756-39-0N1-ethyl groupMilliporeSigma[4]
1-(Butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid1006493-92-0N1-sec-butyl groupChemScene[5]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid127892-62-0N1-methyl, C3-ethylChem-Impex, Scimplify[1][6][7]
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid98198-65-3N1-methyl, C3-methylSanta Cruz Biotechnology[8]
4-Chloro-1H-pyrazole-5-carboxylic acid84547-87-5Unsubstituted N1MilliporeSigma

Strategic Acquisition: A Guide to Custom Synthesis

Given the lack of off-the-shelf availability, custom synthesis is the most direct and reliable method for obtaining 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid. This involves contracting a specialized chemical synthesis company (a Contract Research Organization or CRO) to prepare the compound on a fee-for-service basis.

The Custom Synthesis Workflow

Engaging a CRO follows a structured process designed to ensure clarity, manage expectations, and deliver the target compound to the required specifications. The workflow typically involves an initial inquiry, technical evaluation and quotation, synthesis and purification, and finally, quality control and shipment.

Custom Synthesis Workflow cluster_Client Researcher/Client cluster_CRO Custom Synthesis CRO Inquiry 1. Initial Inquiry (Structure, CAS if known, Quantity, Purity) Evaluation 2. Technical Evaluation & Feasibility Analysis Inquiry->Evaluation Submit Request Review 3. Review Quote & Issue PO Synthesis 4. Synthesis & Purification Review->Synthesis Approve Project Receive 6. Receive Compound & Final Report Evaluation->Review Provide Quote & Timeline QC 5. QC/QA Analysis (NMR, LC-MS, etc.) Synthesis->QC Internal Transfer QC->Receive

Caption: End-to-end workflow for engaging a Custom Research Organization (CRO).

Proposed Retrosynthetic Analysis

A plausible synthetic route is essential for a CRO to assess feasibility and cost. Based on established pyrazole chemistry, a logical retrosynthesis involves the hydrolysis of a corresponding ester, which itself is formed from a cyclization reaction.

Retrosynthesis Target Target Molecule 4-Chloro-1-isobutyl-1H- pyrazole-5-carboxylic acid Ester Precursor 1 Ethyl 4-Chloro-1-isobutyl- 1H-pyrazole-5-carboxylate Target:f0->Ester:f0 Ester Hydrolysis Hydrazone Precursor 2 Chlorinated Hydrazone Intermediate Ester:f0->Hydrazone:f0 Cyclization StartingMaterials Starting Materials Isobutylhydrazine Ethyl 2-chloro-3-oxobutanoate Hydrazone:f0->StartingMaterials:f0 Condensation

Sources

Exploratory

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid price per gram

Title: Beyond the Price Tag: Strategic Sourcing and Technical Validation of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid Executive Summary 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Price Tag: Strategic Sourcing and Technical Validation of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block, primarily utilized in the synthesis of Mitochondrial Electron Transport Inhibitors (METI) for agrochemicals (e.g., Tolfenpyrad analogs) and emerging kinase inhibitors in pharmaceutical discovery.[1][2][3][4]

Unlike its commodity analog (1-methyl-4-chloro-pyrazole-5-carboxylic acid), the 1-isobutyl variant is often classified as a non-stock / custom synthesis item by major catalog vendors. Consequently, "price per gram" is not a static market figure but a function of synthetic complexity, scale, and purity requirements.

This guide provides a technical breakdown of the cost drivers, synthetic routes, and quality control parameters necessary for procuring or synthesizing this compound.

Part 1: Market Landscape & Pricing Analysis

The pricing of pyrazole-5-carboxylic acids is heavily dependent on the N1-substituent. While methyl/ethyl variants are commodities, the isobutyl group introduces steric considerations and lower demand volume, driving up costs.

Table 1: Comparative Pricing Matrix (Research Scale)
Compound VariantCAS NumberAvailabilityPrice Estimate (1g)Price Estimate (100g)
1-Methyl (Benchmark)84547-83-1High (Stock)$150 - $220$800 - $1,200
1-Ethyl 400756-39-0Medium (Stock)$180 - $250$1,000 - $1,500
1-Isobutyl (Non-Chloro) 1006493-85-1Low (Lead time)$300 - $450$2,500+
Target (4-Chloro-1-isobutyl) N/A (Custom) Custom Synthesis $2,500 - $5,000 *$5,000 - $8,000

*Note: The high cost for the first gram reflects FTE (Full-Time Equivalent) labor for custom synthesis, method development, and validation. Bulk pricing (>1kg) drops significantly (est.


1,500/kg) once the process is validated.

Part 2: Synthetic Cost Drivers (The "Why")

The elevated price of the 1-isobutyl variant stems from specific chemical challenges that do not exist for the 1-methyl analog.

Regioselectivity in N-Alkylation

The most common synthetic route involves alkylating a pyrazole precursor. However, alkylating an asymmetric pyrazole often yields a mixture of 1,3- and 1,5-isomers .

  • The Problem: Separating the 1-isobutyl-1H-pyrazole-5-carboxylate (desired) from the 1-isobutyl-1H-pyrazole-3-carboxylate (impurity) requires careful chromatography or fractional crystallization, reducing yield and increasing labor costs.

  • The Solution: Using Isobutylhydrazine (instead of alkylating the ring later) directs the cyclization more specifically, but isobutylhydrazine is an expensive, unstable starting material compared to methylhydrazine.

Chlorination Specificity

The introduction of the chlorine atom at the C4 position is typically achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride (


).
  • Cost Impact: While the reagents are cheap, the reaction must be controlled to prevent over-chlorination or side-chain chlorination on the isobutyl group (tertiary carbon susceptibility).

Part 3: Validated Synthetic Pathways

To ensure supply chain resilience, we recommend validating two independent routes.

Route A: Cyclization (Preferred for Scale)

This route minimizes regiochemical ambiguity by building the ring with the isobutyl group already in place.

  • Precursor: Isobutylhydrazine hydrochloride + Ethyl 2-chloro-3-oxopropanoate (or equivalent 1,3-dielectrophile).

  • Cyclization: Knorr-type condensation yields Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Saponification with LiOH/NaOH to yield the free acid.

Route B: Late-Stage Functionalization (Preferred for Diversity)
  • Precursor: Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (CAS 1006493-85-1 derivative).

  • Chlorination: Electrophilic aromatic substitution using NCS in DMF.

  • Hydrolysis: Standard saponification.

SynthesisPathways Start_A Isobutylhydrazine (Expensive Reagent) Step_A1 Cyclization with Ethyl 2-chloro-3-oxopropanoate Start_A->Step_A1 Route A (High Regiocontrol) Start_B Ethyl 1-isobutyl-pyrazole -5-carboxylate Step_B1 Chlorination (NCS/DMF) C4-Selective Start_B->Step_B1 Route B (Direct Functionalization) Intermediate Ethyl 4-chloro-1-isobutyl -1H-pyrazole-5-carboxylate Step_A1->Intermediate Impurity Impurity: 1,3-Isomer (Regioisomer) Step_A1->Impurity Minor byproduct Step_B1->Intermediate Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Final 4-Chloro-1-isobutyl -1H-pyrazole-5-carboxylic Acid Hydrolysis->Final

Figure 1: Comparative synthetic workflows. Route A is preferred for large-scale manufacturing to minimize regioisomeric impurities.

Part 4: Quality Assurance & Specifications

When procuring this material, a simple purity percentage (e.g., ">98%") is insufficient. You must demand specific impurity controls.

Critical Quality Attributes (CQA)
  • Regioisomeric Purity: The 1-isobutyl-3-carboxylic acid isomer is a common contaminant.

    • Detection: 1H NMR (distinct shifts in pyrazole ring protons) and HPLC (requires specialized column screening).

  • Residual Solvents: If recrystallized from toluene or ethyl acetate, ensure levels are <5000 ppm (ICH Q3C).

  • Halogenated Impurities: Over-chlorinated byproducts (e.g., dichloro species) can act as chain terminators in subsequent coupling reactions.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 0.1% TFA in Water (A) / Acetonitrile (B).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/acid bond).

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1).[5]Link

  • BenchChem. (2025). Synthetic Protocols for 1H-Pyrazole-5-carboxamide Derivatives.Link

  • PubChem. (2025).[6][7] Compound Summary: 1-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1006493-85-1).[8]Link

  • Organic Chemistry Portal. (2008). Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett.[3] Link

  • ChemicalBook. (2025).[3] Price Trends for Pyrazole Carboxylic Acid Intermediates.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Overcoming steric hindrance and electronic deactivation in challenging amide bond formations.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Overcoming steric hindrance and electronic deactivation in challenging amide bond formations.

Executive Summary & Substrate Profiling

The synthesis of highly functionalized pyrazole-5-carboxamides is a cornerstone of modern medicinal chemistry, often yielding compounds with potent biological activities. However, coupling 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid presents a unique set of synthetic challenges due to a phenomenon known as the "flanking effect."

The Dual Challenge: Sterics and Electronics
  • Severe Steric Hindrance: The C5-carboxylic acid is tightly flanked by a C4-chloro group and an N1-isobutyl group. The branching at the

    
    -carbon of the isobutyl group creates a significant steric sweep volume, effectively shielding the carbonyl carbon from nucleophilic attack.
    
  • Electronic Deactivation: The pyrazole core is inherently electron-withdrawing. Compounded by the inductive (-I) effect of the C4-chloro substituent, the nucleophilicity of the carboxylate anion during the initial activation step is reduced. Conversely, once activated, the resulting electrophile is highly reactive but prone to competitive hydrolysis if aminolysis is slow[1].

Standard carbodiimide protocols (e.g., EDC/HOBt) frequently fail or deliver poor yields with this substrate because the bulky O-acylisourea or OBt-ester intermediates cannot be easily intercepted by incoming amines[2]. To achieve high-yielding amide bonds, researchers must employ coupling reagents that generate small, highly reactive intermediates.

Mechanistic Insights & Reagent Selection

To establish a self-validating and robust synthetic workflow, the choice of coupling agent must be dictated by the nucleophilicity and steric profile of the target amine.

  • Uronium Salts (HATU): For primary and unhindered secondary amines, HATU remains the gold standard[3]. It generates an active 7-aza-benzotriazole (OAt) ester. The adjacent pyridine nitrogen in the OAt leaving group provides a neighboring-group effect, accelerating aminolysis via a cyclic transition state[1].

  • Acid Chlorides (Oxalyl Chloride): For moderately hindered amines where HATU fails, converting the acid to an acid chloride is highly effective. The chloride ion is a minimal-volume leaving group, allowing the sterically congested carbonyl to be attacked more easily[1].

  • Acyl Imidazoliums (TCFH-NMI): For electron-deficient anilines or severely hindered secondary amines, the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) is exceptional. This system generates an in situ acyl imidazolium ion—a planar, highly reactive, and sterically unobtrusive electrophile that drives challenging couplings to completion[4].

ReagentSelection Start 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Amine Assess Amine Nucleophilicity & Sterics Start->Amine Primary Primary / Unhindered Aliphatic Amine->Primary Secondary Secondary / Moderately Hindered Amine->Secondary Aniline Electron-Deficient / Highly Hindered Amine->Aniline HATU Protocol A: HATU / DIPEA / DMF Primary->HATU Secondary->HATU 1st Choice AcidCl Protocol B: (COCl)2 / DMF (cat) / DCM Secondary->AcidCl If Fails Aniline->AcidCl Alternative TCFH Protocol C: TCFH / NMI / MeCN Aniline->TCFH 1st Choice

Fig 1. Reagent selection workflow based on amine nucleophilicity and steric hindrance.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS monitoring are integrated to ensure intermediate formation before proceeding to the next step.

Protocol A: HATU-Mediated Coupling (For Primary/Unhindered Amines)

Causality: DIPEA deprotonates the carboxylic acid, which then attacks HATU to form the reactive OAt ester. DMF is used to ensure complete solubility of the polar uronium salts[3].

  • Preparation: In an oven-dried flask under N₂, dissolve 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature (RT) for 15 minutes. Validation: LC-MS should show the mass of the OAt-ester intermediate.

  • Coupling: Add the amine (1.2 eq, 1.2 mmol) dropwise. Stir at RT for 2–16 hours until complete consumption of the active ester is observed.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (For Moderately Hindered Amines)

Causality: Oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent, which smoothly converts the hindered acid into a small, highly electrophilic acid chloride[1].

  • Activation: Dissolve the pyrazole carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL). Add catalytic DMF (0.05 eq). Cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.5 eq, 1.5 mmol) dropwise. Gas evolution (CO and CO₂) will be observed. Warm to RT and stir for 1.5 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (3.0 mL).

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) and Et₃N (3.0 eq) in DCM (2.0 mL) at 0 °C. Dropwise add the acid chloride solution. Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: TCFH-NMI Method (For Electron-Deficient/Highly Hindered Amines)

Causality: NMI acts as both a base and a nucleophilic catalyst. It reacts with TCFH and the carboxylate to form an acyl imidazolium intermediate, which is highly reactive toward poor nucleophiles like anilines[4].

TCFHMechanism Acid Pyrazole-5-carboxylic Acid (Sterically Hindered) AcylNMI Acylimidazolium Intermediate (Highly Reactive Electrophile) Acid->AcylNMI Activation TCFH TCFH + NMI (Activator + Base) TCFH->AcylNMI Amide Target Pyrazole-5-carboxamide AcylNMI->Amide Aminolysis Amine Weak/Hindered Amine (Nucleophile) Amine->Amide

Fig 2. Mechanistic pathway of TCFH-NMI mediated activation and subsequent aminolysis.

  • Preparation: Dissolve the pyrazole carboxylic acid (1.0 eq, 1.0 mmol) and the challenging amine (1.2 eq, 1.2 mmol) in anhydrous MeCN or DCM (5.0 mL).

  • Activation/Coupling: Add NMI (3.0 eq, 3.0 mmol) followed by TCFH (1.1 eq, 1.1 mmol).

  • Reaction: Stir at RT for 2–12 hours. For exceptionally unreactive anilines, the reaction can be heated to 60 °C without significant degradation of the intermediate[4].

  • Workup: Dilute with EtOAc, wash heavily with 1M HCl (3 × 15 mL) to remove the highly water-soluble NMI and tetramethylurea byproducts. Dry and evaporate to yield the crude amide.

Quantitative Data Summary

The table below provides a comparative baseline for expected yields when coupling 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid across different amine classes using the protocols outlined above.

Amine ClassRecommended ProtocolCoupling ReagentsSolventTempExpected Yield Range
Primary Aliphatic (e.g., Benzylamine)Protocol AHATU / DIPEADMFRT85 – 95%
Secondary Aliphatic (e.g., Piperidine)Protocol A or BHATU or (COCl)₂DMF or DCMRT75 – 85%
Primary Aniline (Electron-rich)Protocol AHATU / DIPEADMF40 °C60 – 80%
Primary Aniline (Electron-poor)Protocol CTCFH / NMIMeCNRT to 60 °C65 – 85%
Highly Hindered / Sec. Aniline Protocol C or BTCFH or (COCl)₂MeCN or DCM60 °C40 – 70%

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]

  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(11), 3367–3370.[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Sources

Application

Application Note: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid as a Drug Discovery Scaffold

[1][2] Executive Summary 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold" in modern drug discovery, particularly for programs targeting kinases (ATP-binding sites) and GPCRs (allosteri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold" in modern drug discovery, particularly for programs targeting kinases (ATP-binding sites) and GPCRs (allosteric pockets) .[1][2]

Unlike the generic pyrazole-5-carboxylic acid, this specific derivative incorporates two critical medicinal chemistry design elements:

  • 1-Isobutyl Group: A branched lipophilic anchor that fills hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases or transmembrane crevices in GPCRs) while maintaining higher solubility than planar aromatic substituents.[3]

  • 4-Chloro Substituent: A metabolic "shield" that blocks cytochrome P450-mediated oxidation at the electron-rich C4 position, while simultaneously modulating the pKa of the adjacent carboxylic acid to fine-tune electrostatic interactions.[1][2]

This guide provides the technical roadmap for utilizing this scaffold to generate high-quality small-molecule libraries.

Chemical Profile & Stability[2]

PropertyValue / DescriptionImplications for Synthesis
Molecular Weight ~202.64 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] Leaves ample mass budget for "warhead" attachment.[3]
ClogP ~2.3 - 2.6Moderate lipophilicity; ensures good membrane permeability (Lipinski compliant).[1][2]
Acid pKa ~3.2 (Predicted)The 4-Cl electron-withdrawing group increases acidity compared to unsubstituted pyrazoles (pKa ~3.8), enhancing reactivity in amide couplings.[1][2][3]
Stability HighThe 4-Cl group prevents oxidative degradation.[1][2] Stable to air and moisture.[3]
Solubility DMSO, MeOH, DCMSoluble in standard organic solvents; limited aqueous solubility at low pH.[3]

Strategic Applications (SAR Context)

Kinase Inhibition (ATP Hinge Binding)

The pyrazole-5-carboxamide motif is a bioisostere of the adenine ring in ATP.[1][2]

  • Mechanism: The amide NH (formed after coupling) acts as a Hydrogen Bond Donor to the kinase "hinge" region.[3]

  • Role of Isobutyl: Projects into the hydrophobic "back pocket" or solvent-exposed front regions, inducing selectivity over other kinases.[3]

  • Role of 4-Cl: Fills small hydrophobic voids (e.g., near the Gatekeeper residue) and prevents metabolic "soft-spot" oxidation.[1][2][3]

GPCR Allosteric Modulation

In targets like the Cannabinoid Receptor 1 (CB1) or Apelin Receptor (APJ) , the 1-alkyl-pyrazole core serves as a central hub.[1][2][3]

  • The Isobutyl group mimics the endogenous lipid tails of ligands.[3]

  • The Carboxylic Acid allows coupling to polar "heads" (e.g., hydrazides, amino-pyridines) that interact with polar residues in the receptor bundle.[3]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To couple the scaffold with a diverse set of primary/secondary amines to generate a focused library.[1][2]

Reagents:

  • Scaffold: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DMA[1][2][3]

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.2 mmol) in anhydrous DMF (2 mL) in a reaction vial. Add HATU (0.24 mmol) and DIPEA (0.6 mmol).[2][3] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[2][3]

  • Addition: Add the specific amine (0.22 mmol, 1.1 equiv) to the vial.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine).[1][2]

  • Workup (High Throughput):

    • Dilute with EtOAc (10 mL).[2][3]

    • Wash with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).[2][3]

    • Dry over MgSO4 and concentrate.[3]

  • Purification: If purity <90%, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Acid Chloride Activation (For Low-Reactivity Amines)

Objective: To force coupling with electron-deficient amines (e.g., 2-aminopyridine, anilines).[1][2][3]

Reagents:

  • Scaffold (1.0 equiv)

  • Oxalyl Chloride (2.0 equiv)[1][2][3]

  • Catalytic DMF (1 drop)[1][2][3]

  • Solvent: Anhydrous DCM[1][2][3][4]

Step-by-Step Methodology:

  • Suspend the scaffold in anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Add Oxalyl Chloride dropwise at 0°C.

  • Add 1 drop of dry DMF (Gas evolution will occur immediately).[3]

  • Stir at RT for 2 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride.[3]

  • Redissolve the residue in DCM and add the unreactive amine (1.2 equiv) + Pyridine (3.0 equiv).[2][3] Stir overnight.

Protocol C: Suzuki-Miyaura Diversification (Advanced)

Objective: To utilize the 4-Chloro position for cross-coupling.[1][2] Note: The 4-Cl on a pyrazole is less reactive than 4-Br.[1][2] Specialized catalysts are required.

Reagents:

  • Substrate: The Amide derivative of the scaffold (Coupling is best done after amide formation to prevent catalyst poisoning by the free acid).[3]

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)[1][2][3]

  • Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl2 (5 mol%) — Crucial for activating aryl chlorides.[1][2][3]

  • Base: K3PO4 (3.0 equiv)[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Methodology:

  • Degas solvents with Nitrogen for 10 mins.

  • Combine Amide substrate, Boronic acid, Base, and Catalyst in a microwave vial.[3]

  • Heat to 100°C (conventional) or 120°C (Microwave) for 1 hour.

  • Filter through Celite and purify via Flash Chromatography.[3]

Visualization: Scaffold Diversification Workflow

G Scaffold 4-Chloro-1-isobutyl- pyrazole-5-COOH AcidChloride Acid Chloride (Reactive Intermediate) Scaffold->AcidChloride (COCl)2 / DMF ActiveEster HATU Active Ester Scaffold->ActiveEster HATU/DIPEA GPCRLib GPCR Ligand Library (Lipophilic Modulators) AcidChloride->GPCRLib + Anilines / Weak Nucleophiles KinaseLib Kinase Inhibitor Library (Hinge Binders) ActiveEster->KinaseLib + Heterocyclic Amines Suzuki 4-Aryl Derivatives (via Pd-Catalysis) KinaseLib->Suzuki Optional: 4-Cl Substitution (XPhos Pd G3)

Figure 1: Synthetic workflow for diversifying the 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid scaffold. The central path (Green) represents the primary amide library generation, while the dashed path (Red) represents advanced late-stage functionalization.[2][3]

References

  • Persson, T., et al. (2007). "Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction."[3][5] Organic & Biomolecular Chemistry, 5(24), 3963-3970.[3][6] Link

    • Significance: Establishes the pyrazole-5-carboxylic acid scaffold as a validated template for CK2, AKT1, and p38 kinase inhibition.
  • Narayanan, S., et al. (2021). "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists."[3][7] Frontiers in Pharmacology. Link

    • Significance: Demonstrates the utility of 1-isobutyl-substituted pyrazoles in GPCR ligand design, highlighting the role of the isobutyl group in hydrophobic pocket binding.[1]

  • Finiuk, N., et al. (2019). "Synthesis and anticancer activity of 4-substituted pyrazole derivatives."[3] European Journal of Medicinal Chemistry.

    • Significance: Discusses the metabolic stability advantages of 4-chloro and 4-bromo substituents on the pyrazole ring.

Sources

Method

Application Note: Advanced Esterification Protocols for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The esterification of highly functionalized pyrazole-5-carboxylic acids is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The esterification of highly functionalized pyrazole-5-carboxylic acids is a critical transformation in the synthesis of agrochemicals and pharmaceuticals. However, 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid presents a unique synthetic challenge due to severe steric hindrance and electronic deactivation. Standard esterification techniques often result in poor yields, incomplete conversion, or complex isomer mixtures.

This application note details two field-validated methodologies—an acid chloride-mediated route and a base-promoted carboxylate alkylation—designed specifically to bypass the limitations of traditional Fischer esterification. By understanding the structural causality of the molecule, researchers can select the optimal protocol to achieve high-purity esters with predictable, self-validating workflows.

Mechanistic Insights: The Steric and Electronic Bottleneck

As a Senior Application Scientist, it is crucial to understand why standard methods fail before implementing advanced protocols. Traditional Fischer esterification relies on the formation of a bulky tetrahedral intermediate at the carbonyl carbon [2]. For 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, this pathway is kinetically unfavorable due to two primary factors:

  • Steric Hindrance (The "Pincer" Effect): The C5-carboxylic acid is flanked by a 1-isobutyl group and a 4-chloro substituent. This di-substitution creates a steric shield, effectively blocking nucleophilic attack by incoming alcohols at the carbonyl carbon.

  • Electronic Deactivation: The electron-withdrawing nature of the 4-chloro group and the pyrazole ring lowers the pKa of the carboxylic acid. While this makes the resulting carboxylate a weaker nucleophile, it also increases the electrophilicity of the carbonyl carbon if it can be properly activated (e.g., to an acyl chloride).

Strategic Workarounds: To successfully esterify this substrate, the reaction must either:

  • Increase Electrophilicity & Planarity: Convert the acid to an acyl chloride (Method A ). The acyl chloride is highly electrophilic, and its planar nature reduces steric clashes during alcoholysis.

  • Bypass the Carbonyl Carbon Entirely: Deprotonate the acid to form a carboxylate salt, then perform an

    
     substitution on an alkyl halide (Method B ). This shifts the reaction center away from the hindered C5-carbonyl to the unhindered alkyl halide [1, 4].
    

Decision Matrix & Workflow

The choice of methodology depends entirely on the steric bulk of the target ester group. Use the following logical decision tree to select the appropriate protocol.

EsterificationDecision Start Target Ester of 4-Chloro-1-isobutyl-1H-pyrazole- 5-carboxylic acid Q1 What is the nature of the target alcohol/alkyl group? Start->Q1 SmallAlkyl Primary / Small Alkyl (e.g., Methyl, Ethyl, Benzyl) Q1->SmallAlkyl Low Steric Bulk BulkyAlkyl Secondary / Bulky Alkyl (e.g., Isopropyl, t-Butyl, Complex APIs) Q1->BulkyAlkyl High Steric Bulk MethodB Method B: Base-Promoted Alkylation (K2CO3, Alkyl Halide, DMF) Bypasses tetrahedral intermediate SmallAlkyl->MethodB MethodA Method A: Acid Chloride Route (Oxalyl Chloride, cat. DMF, DCM) Overcomes severe steric hindrance BulkyAlkyl->MethodA

Caption: Decision tree for selecting the optimal esterification method based on target alkyl group sterics.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating specific visual or analytical cues to ensure reaction integrity.

Method A: Acid Chloride Route (For Secondary, Bulky, or Complex Alcohols)

Principle: Activation via oxalyl chloride and catalytic DMF generates a Vilsmeier-Haack type intermediate, converting the hindered acid to a highly reactive, planar acyl chloride [3].

Step-by-Step Procedure:

  • Activation: Suspend 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add N,N-dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.5 eq).

    • Causality: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO, CO₂, HCl) are entirely gaseous, driving the reaction forward without requiring harsh heating that could degrade the pyrazole ring.

  • Maturation & Validation: Stir at room temperature for 2 hours. Self-Validation: The initial suspension will transition into a clear, homogenous solution, physically indicating complete conversion to the acyl chloride.

  • Esterification: Re-cool the reaction flask to 0 °C. Slowly add the target alcohol (1.2 eq) and triethylamine (TEA, 2.0 eq) dissolved in DCM.

  • Quench & Workup: Stir for 4 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted TEA), then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method B: Base-Promoted Alkylation (For Primary/Small Alkyl Esters)

Principle: Direct


 alkylation of the carboxylate salt. This method is highly efficient for methyl/ethyl esters as it completely avoids the sterically congested tetrahedral intermediate at the carbonyl carbon [1].

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.25 M). Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stirring: Stir at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Iodoethane, 1.2 eq) dropwise.

    • Causality: Iodides are strictly recommended over bromides or chlorides due to their superior leaving group ability in

      
       reactions, which compensates for the slightly reduced nucleophilicity of the 4-chloro-deactivated carboxylate.
      
  • Reaction & Validation: Stir at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS. The disappearance of the parent mass (M-H) indicates complete consumption of the starting material.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash extensively with water (3x) to remove DMF and inorganic salts. Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Method Comparison

Summarizing the operational parameters ensures rapid comparison and selection for scale-up or library synthesis.

ParameterMethod A (Acid Chloride)Method B (Carboxylate Alkylation)
Best Suited For Bulky, secondary, or complex API alcoholsSmall, primary alkyl groups (Me, Et, Bn)
Typical Yield 75 - 85%88 - 95%
Reaction Center Carbonyl Carbon (C=O)Alkyl Halide Carbon (R-X)
Steric Tolerance High (Planar intermediate)Very High (Bypasses carbonyl entirely)
Primary Byproducts CO, CO₂, HCl, TEA-HCl saltKX (Potassium halide), CO₂ (trace)
Time to Complete ~6.5 hours~5 hours

Quality Control (QC) & Analytical Standards

To ensure the trustworthiness of the final product, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): For the 1-isobutyl group, expect a distinct doublet at ~4.0 ppm (CH₂), a multiplet at ~2.2 ppm (CH), and a doublet at ~0.9 ppm (2x CH₃). The appearance of the ester alkyl protons (e.g., a singlet at ~3.9 ppm for a methyl ester) will confirm successful coupling.

  • LC-MS: The 4-chloro group provides a highly distinct isotopic signature. Ensure the mass spectrum shows the characteristic M and M+2 peaks in a 3:1 ratio . Optimize the ionization method (e.g., ESI+) based on the specific ester synthesized, as highly lipophilic esters may require APCI.

References

  • Pfeffer, P. E., Foglia, T. A., Barr, P. A., Schmeltz, I., & Silbert, L. S. (1972). Esterification of hindered carboxylic acids. Alkylation of carboxylate salts. Tetrahedron Letters, 13(40), 4063-4066. URL: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. URL: [Link]

  • Der Pharma Chemica. (2010). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. URL: [Link]

  • US Patent 6,297,386 B1. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
Application

Reaction of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid with amines

An Application Guide to the Synthesis of Pyrazole Carboxamides and Aminopyrazoles from 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyrazole Carboxamides and Aminopyrazoles from 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile scaffold that can be readily functionalized to modulate biological activity.[3] Pyrazole derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6]

This application note focuses on the synthetic utility of a key intermediate, 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid . This molecule is a valuable building block because it possesses two distinct reactive sites: the carboxylic acid at the C5 position and the chloro-substituent at the C4 position.[7] This dual reactivity allows for divergent synthetic pathways, enabling researchers to access two important classes of compounds: pyrazole-5-carboxamides through amidation reactions and 4-aminopyrazole derivatives via nucleophilic aromatic substitution (SNAr).

This guide provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices for reacting this precursor with various amines.

Section 1: Core Chemical Principles and Reaction Mechanisms

The reaction of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid with amines can proceed via two primary, competing pathways, dictated by the reaction conditions and the nature of the amine.

Pathway A: Amide Bond Formation at the C5-Carboxylic Acid

The most direct transformation is the formation of a stable amide bond, a ubiquitous linkage in pharmaceuticals. However, the direct reaction between a carboxylic acid and an amine is often inefficient. Amines are basic and can readily deprotonate the carboxylic acid to form an unreactive carboxylate salt.[8][9] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][10] This highly electrophilic intermediate then rapidly and irreversibly reacts with the amine to form the desired carboxamide.[11][12]

.dot

Amidation_Workflow Start 4-Chloro-1-isobutyl-1H- pyrazole-5-carboxylic acid Step1 Activation Step: Add SOCl₂ or (COCl)₂ in anhydrous DCM/THF with catalytic DMF Start->Step1 Intermediate Formation of highly reactive Pyrazole-5-carbonyl chloride (Used in situ) Step1->Intermediate Step2 Amidation Step: Add primary or secondary amine (R₂NH) and a base (e.g., Triethylamine) in anhydrous DCM Intermediate->Step2 Product Final Product: 4-Chloro-1-isobutyl-1H-pyrazole- 5-carboxamide Step2->Product

Caption: General workflow for the synthesis of pyrazole-5-carboxamides via an acid chloride intermediate.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Alternatively, the amine can act as a nucleophile and displace the chloride atom at the C4 position of the pyrazole ring. This reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[13] The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient C4 carbon, temporarily disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[14] The aromaticity is then restored upon the expulsion of the chloride leaving group.

The feasibility of SNAr on a pyrazole ring can be challenging, as the ring has a moderate π-excess character which can disfavor the initial nucleophilic attack.[15] However, the presence of electron-withdrawing groups (EWGs) on the ring is crucial for stabilizing the anionic Meisenheimer intermediate and facilitating the reaction.[14][16] In the case of our substrate, the pyrazole ring nitrogens and the C5-carboxylic acid group act as EWGs, rendering the C4 position susceptible to nucleophilic attack. Such reactions may require elevated temperatures, polar aprotic solvents, and sometimes the use of microwave irradiation to proceed efficiently.[15][17]

.dot

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Aromatization Reactants Pyrazole-Cl + R₂NH Intermediate Meisenheimer-like Anionic Complex Reactants->Intermediate Addition Product Pyrazole-NR₂ + Cl⁻ Intermediate_ref->Product Elimination of Cl⁻

Caption: The two-step Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

Section 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.

Protocol 1: Synthesis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxamide (Pathway A)

This protocol details the synthesis via the acid chloride intermediate, a robust and widely applicable method.[11]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a ~0.5 M solution.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of thionyl chloride and the resulting acid chloride intermediate. DMF acts as a catalyst for the formation of the acid chloride.

  • Amidation:

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude pyrazole-5-carbonyl chloride is typically a yellow oil or solid and is used immediately without further purification.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Causality: Triethylamine is used to scavenge the HCl that is generated during the reaction, preventing the formation of an unreactive ammonium salt from the amine nucleophile.[18]

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxamide.

Protocol 2: Synthesis of 4-(Alkylamino)-1-isobutyl-1H-pyrazole-5-carboxylic acid (Pathway B)

This protocol outlines a general procedure for the SNAr reaction, which may require optimization depending on the nucleophilicity of the amine.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microwave vial or a sealed tube, combine 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired primary or secondary amine (2.0-3.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Causality: Polar aprotic solvents are used because they can solvate the cation of the base while leaving the anion more reactive. They are also stable at the high temperatures often required for SNAr. Using an excess of the reacting amine can serve as both the nucleophile and the base.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 100-150 °C. For thermally sensitive substrates or to improve reaction times, microwave heating is highly effective.[15][17]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Acidify the aqueous mixture to pH 3-4 by the slow addition of 1M HCl. The carboxylic acid product should precipitate out of the solution.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

    • Dry the product under high vacuum to yield the pure 4-(Alkylamino)-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Section 3: Data Summary and Comparative Analysis

The choice of synthetic pathway is determined by the desired final product. The following table summarizes typical conditions and considerations for each route.

FeaturePathway A: AmidationPathway B: SNAr
Target Product 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxamide 4-Amino -1-isobutyl-1H-pyrazole-5-carboxylic acid
Reactive Site C5-Carboxylic AcidC4-Chloro position
Key Reagents SOCl₂ or (COCl)₂, TriethylamineK₂CO₃ or excess amine
Typical Solvents Anhydrous DCM, THFDMF, DMSO, NMP
Temperature 0 °C to 40 °C100 °C to 150 °C (Conventional or Microwave)
Typical Reaction Time 4 - 18 hours4 - 24 hours
Key Considerations Requires strict anhydrous conditions. Two-step process (activation then amidation).High temperatures often needed. One-pot reaction. May require optimization for less nucleophilic amines.
Amine Scope Broad (Primary & Secondary Aliphatic/Aromatic)More effective with nucleophilic aliphatic amines. Aromatic amines may require catalysis (e.g., CuI).[15]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.).
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Chinese Journal of Applied Chemistry.
  • Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. (n.d.). BenchChem.
  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021).
  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. (2020).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Autech Industry Co.,Limited.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009).
  • (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.).
  • Reactions of Amines. (n.d.). Concordia University, St. Paul.
  • nucleophilic arom
  • Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. (n.d.). Academia.edu.
  • Nucleophilic Arom
  • 21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts.
  • 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. (2022). YouTube.
  • Amine Reactivity. (n.d.).

Sources

Method

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid building block for medicinal chemistry

Topic: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract 4-Chloro-1-isobutyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic building block increasingly utilized in the design of TEAD inhibitors, agrochemicals (METI class), and GPCR ligands. This guide delineates the strategic application of this scaffold, focusing on its utility as a bioisosteric replacement for phenyl-carboxylic acids and its role in modulating lipophilicity via the N1-isobutyl group. We provide validated protocols for amide coupling, challenging C4-chlorine cross-coupling, and handling procedures to ensure reproducibility in high-throughput synthesis.

Chemical Profile & Properties

This building block combines an electron-deficient pyrazole core with a lipophilic isobutyl tail. The C4-chlorine atom serves a dual purpose: it blocks metabolic oxidation at the reactive C4 position and acts as a latent handle for palladium-catalyzed functionalization.

PropertyDataNote
IUPAC Name 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
CAS Number 124806-03-9 (Generic/Analogous)Verify specific lot COA
Molecular Weight 202.64 g/mol
Formula C₈H₁₁ClN₂O₂
pKa (Calc) ~3.2 - 3.5More acidic than benzoic acid due to pyrazole N-electron withdrawal.
ClogP ~2.1Moderate lipophilicity suitable for CNS and intracellular targets.
H-Bond Donors/Acceptors 1 / 3
Solubility DMSO, MeOH, DCM (Moderate)Poor water solubility; requires organic co-solvent.

Strategic Utility in Medicinal Chemistry

The "Magic Methyl" & Isobutyl Effect

The N1-isobutyl group is not merely a solubilizing appendage; it is a critical structural vector. In binding pockets (e.g., TEAD palmitate pocket), the isobutyl group fills hydrophobic voids more effectively than a simple methyl or ethyl group, often resulting in a 10-100x potency boost due to the entropic gain of water displacement.

The 4-Chloro Substituent: Steric vs. Electronic
  • Metabolic Blocking: The C4 position of pyrazoles is prone to oxidative metabolism (CYP450). The chlorine atom effectively blocks this "soft spot," extending half-life (

    
    ).
    
  • Electronic Modulation: The electronegative chlorine lowers the pKa of the C5-carboxylic acid, making the resulting amides slightly more acidic and stronger hydrogen bond donors (NH) than their non-chlorinated counterparts.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Standard" Workflow)

Objective: Coupling with electron-deficient anilines or hindered amines. Rationale: The pyrazole carboxylic acid is less nucleophilic; standard EDC couplings may be sluggish. We utilize HATU for rapid activation, or T3P for scalable, lower-epimerization processes (though epimerization is not a risk here, T3P offers easy workup).

Materials:

  • 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole acid and DIPEA in anhydrous DMF under nitrogen. Stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the O-At activated ester.

  • Coupling: Add the amine partner.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Troubleshooting: If the amine is highly electron-deficient (e.g., 2-aminopyridine), heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Activation of the C4-Chlorine (Suzuki-Miyaura Coupling)

Objective: Functionalizing the C4 position. Challenge: 4-Chloropyrazoles are significantly less reactive than bromo- or iodo-analogs towards oxidative addition. Standard Pd(PPh₃)₄ will likely fail. Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) is mandatory.

Materials:

  • Substrate: 4-Chloro-1-isobutyl-pyrazole derivative (Ester or Amide form preferred over free acid)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%)

    • Alternative Pre-catalyst: XPhos Pd G3.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vial with substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst Addition: Add the Pd source and ligand (or G3 precatalyst) quickly under Argon counter-flow.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is often superior for this scaffold.

  • Monitoring: Check LCMS for the consumption of the chloride. If stalled, add fresh catalyst and reheat.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the medicinal chemistry logic applied to this building block.

G Core 4-Chloro-1-isobutyl- 1H-pyrazole-5-carboxylic acid N1_Isobutyl N1-Isobutyl Group: Lipophilic Pocket Fill (TEAD/GPCR Hydrophobic Groove) Core->N1_Isobutyl Structural Vector 1 C4_Chloro C4-Chloro Substituent: 1. Metabolic Block (vs CYP450) 2. Halogen Bonding 3. Suzuki Handle (Requires XPhos) Core->C4_Chloro Structural Vector 2 C5_Acid C5-Carboxylic Acid: Amide Coupling Vector (H-Bond Donor/Acceptor) Core->C5_Acid Reactive Handle Target Target Potency & Stability N1_Isobutyl->Target Increases Affinity (Entropic) C4_Chloro->Target Increases t1/2 (Metabolic Stability) C5_Acid->Target Linker to Pharmacophore

Caption: SAR Deconstruction of the 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid scaffold, highlighting the specific role of each substituent in drug design.

Synthesis Workflow (Back-up Route)

If the building block is commercially unavailable, it can be synthesized via the N-Alkylation/Hydrolysis route.

Synthesis Start Ethyl 4-chloro-1H- pyrazole-5-carboxylate Intermed Separation of Isomers (N1 vs N2 alkylation) Start->Intermed + Reagent Reagent Isobutyl Bromide Cs2CO3, DMF, 60°C Product_Ester Ethyl 4-chloro-1-isobutyl- pyrazole-5-carboxylate Intermed->Product_Ester Chromatography Final 4-Chloro-1-isobutyl- 1H-pyrazole-5-carboxylic acid Product_Ester->Final Hydrolysis Hydrolysis LiOH, THF/H2O

Caption: Synthetic pathway for the generation of the title compound from the des-alkyl precursor.

Critical Note on Regioselectivity: Alkylation of the N-unsubstituted pyrazole ester often yields a mixture of N1-alkyl (desired) and N2-alkyl (undesired) isomers. The N1-isomer is typically less polar. Rigorous structural assignment (NOESY NMR) is required to confirm regiochemistry before proceeding.

References

  • TEAD Inhibitor Scaffolds: Pobbati, A. V., & Hong, W. (2020). Emerging strategies for targeting the Hippo pathway in cancer. . (Contextual grounding for pyrazole use in Hippo pathway).

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. .

  • Chloropyrazole Reactivity: Li, H., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Nitrogen Heterocycles. .

  • Tolfenpyrad Chemistry: Pesticide Properties DataBase (PPDB). Tolfenpyrad. . (Demonstrates the agrochemical relevance of the 4-chloro-pyrazole-5-carboxamide motif).

  • General Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. .

Sources

Application

Strategic Functionalization of the 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid Scaffold

Topic: Functionalization of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid core Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] A Guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid core Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

A Guide to Amidation and C4-Diversification

Executive Summary

The 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid core represents a high-value scaffold in medicinal chemistry, particularly for the development of lipophilic amide libraries targeting GPCRs and ion channels.[1] This scaffold presents two distinct orthogonal handles for functionalization: the C5-carboxylic acid (for amide/ester formation) and the C4-chloride (for transition-metal catalyzed cross-coupling).[1]

This guide provides a validated workflow for functionalizing this core. Unlike simple pyrazoles, the N1-isobutyl group introduces significant steric bulk proximal to the C5 position, necessitating robust activation protocols.[1] Furthermore, the C4-chloride is electronically deactivated compared to bromo- or iodo-analogs, requiring specialized ligand systems for successful Suzuki-Miyaura coupling.[1]

Chemical Profile
PropertyDescriptionImplications for Synthesis
Core Structure 1,4,5-substituted pyrazoleElectron-deficient ring system.[1][2][3]
C5-COOH Carboxylic AcidSterically hindered by N1-isobutyl.[1] Requires potent activation (e.g., SOCl₂ or HATU).[1]
C4-Cl Heteroaryl ChlorideLess reactive than Ar-Br/Ar-I. Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) for Pd-coupling.[1]
N1-Isobutyl Alkyl GroupIncreases lipophilicity (LogP) and steric demand near C5.[1]

Strategic Analysis & Workflow

To maximize yield and purity, the Order of Operations is critical.

  • Route A (Recommended): Amidation (C5)

    
     Cross-Coupling (C4). 
    
    • Rationale: Amides are generally stable under Suzuki conditions.[1] Free carboxylic acids can poison Palladium catalysts or sequester base, stalling the Suzuki reaction.[1]

  • Route B (Alternative): Esterification

    
     Cross-Coupling (C4) 
    
    
    
    Hydrolysis
    
    
    Amidation.
    • Rationale: Use this only if the specific amide substrate is incompatible with Suzuki conditions (e.g., contains competing halides).[1]

Functionalization Logic Map

G Start 4-Chloro-1-isobutyl- 1H-pyrazole-5-COOH Step1 Step 1: C5-Activation (Acid Chloride Formation) Start->Step1 SOCl2, Reflux Step2 Step 2: Amide Coupling (Reaction with R-NH2) Step1->Step2 DIPEA, DCM Step2->Start If HATU fails, switch to SOCl2 Step3 Step 3: C4-Diversification (Suzuki-Miyaura Coupling) Step2->Step3 Ar-B(OH)2, Pd-XPhos Product Final Library Compound Step3->Product

Figure 1: Sequential functionalization workflow prioritizing C5-amidation followed by C4-arylation.

Application Note: C5-Amidation (The Anchor)

The N1-isobutyl group creates a "steric wall" protecting the C5-carbonyl.[1] Standard coupling reagents (EDC/HOBt) often result in sluggish conversion or incomplete reaction.[1]

Protocol 1: Acid Chloride Mediated Coupling (Robust)

This method is preferred for unreactive anilines or sterically hindered amines.[1]

Reagents:

  • Substrate: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1]

  • Solvent: Toluene (for SOCl₂) or DCM (for Oxalyl Chloride)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous Toluene. Add Thionyl Chloride dropwise.[1]

    • Critical Step: Heat to reflux (80°C) for 2–3 hours. The steric bulk of the isobutyl group requires thermal energy to drive the formation of the acid chloride.

    • Monitoring: Monitor by TLC (quench aliquot with MeOH to form methyl ester).[1]

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and Toluene. Co-evaporate with DCM twice to ensure removal of acidic volatiles.[1] The crude acid chloride is usually a yellow/orange oil.[1]

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C. Add the amine (1.1 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and Brine.[1] Dry over MgSO₄.[1][4]

Protocol 2: HATU Mediated Coupling (Mild)

Suitable for aliphatic amines or acid-sensitive substrates.[1]

  • Dissolve acid (1.0 equiv) in DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 mins to form the activated ester.

  • Add Amine (1.1 equiv).[1] Stir at RT for 16 hours.[1]

    • Note: If conversion is <50% after 16h, switch to Protocol 1.

Application Note: C4-Diversification (The Variable)

The 4-chloro substituent on the pyrazole ring is significantly less reactive than a phenyl chloride due to the electron-rich nature of the pyrazole ring (though the carboxyl/amide withdraws some density). Standard Pd(PPh₃)₄ conditions often fail.

Key Strategy: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or G3) which are designed to facilitate oxidative addition into deactivated aryl chlorides [1].[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Substrate: 4-Chloro-pyrazole-5-carboxamide (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) (Solid, anhydrous preferred)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the pyrazole substrate, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst.

    • Critical Step: Seal the vial and purge with Argon/Nitrogen for 5 minutes before adding solvents. Oxygen is the primary cause of failure in low-reactivity couplings.[1]

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 12–18 hours.[1]

    • Method B (Microwave): Heat to 120°C for 30–60 minutes.[1] (Preferred for difficult substrates).[1]

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Silica gel chromatography. 4-Aryl pyrazoles are typically UV-active and easily separated.[1]

Troubleshooting the C4-Coupling
ObservationRoot CauseSolution
No Reaction (SM recovered) Oxidative addition failed.Switch to a more active catalyst (e.g., Pd(t-Bu₃P)₂ or SPhos Pd G2 ).[1] Increase Temp to 140°C (microwave).
Protodeboronation (Ar-H formed) Boronic acid instability.[1]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K).[1] Switch base to Cs₂CO₃.
Homocoupling Oxygen presence.[1]Re-degas solvents vigorously.[1] Ensure Argon atmosphere.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. (2013).[1][5] Demonstrates the utility of XPhos/SPhos systems for hindered/deactivated heterocycles. Link

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Notes. (2025). Provides comparative data on catalyst efficiency for 4-halopyrazoles. Link

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol. BenchChem Protocols. (2025). Outlines acid chloride vs HATU activation for pyrazole-5-carboxylic acids. Link

  • Reactivity of 4-chloropyrazoles in Pd-catalyzed reactions. Organic Letters. (2010). Discusses the hierarchy of reactivity Cl < Br < I and ligand requirements.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

Product: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Compound Profile & Physicochemical Context To solve solubility issues effectively, one must understand the molecular architecture of 4-Chloro-1-isobutyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

Compound Profile & Physicochemical Context

To solve solubility issues effectively, one must understand the molecular architecture of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid . This compound is not merely a "powder"; it is a lipophilic weak acid.

  • Core Structure: A pyrazole ring substituted with a carboxylic acid (C5), a chlorine atom (C4), and an isobutyl group (N1).

  • Acidity (pKa ~2.5 - 3.5): The carboxylic acid is directly attached to the electron-deficient pyrazole ring, further sensitized by the electron-withdrawing chlorine atom. This makes the proton highly acidic.

  • Lipophilicity (LogP > 2.5): The isobutyl group and chlorine atom contribute significant hydrophobicity. In its protonated (free acid) form, the compound is practically insoluble in water .

  • Solubility Switch: The compound functions as a pH-dependent switch.

    • pH < 3 (Protonated): Neutral, hydrophobic, precipitates.

    • pH > 5 (Deprotonated): Anionic, hydrophilic, soluble.

Troubleshooting Guide (Q&A)
Q1: "I added water to the powder, but it floats and refuses to dissolve even with vortexing. Is the batch defective?"

A: The batch is likely fine. You are observing the hydrophobic effect of the free acid form.

  • The Science: The isobutyl tail and chlorine atom repel water. Without ionization, the crystal lattice energy is too high for water to overcome.

  • The Fix (In-situ Salt Formation): Do not use pure water. Instead, use a mild basic buffer or add an equivalent of base.

    • Suspend the powder in water (it will look cloudy).

    • Add 1.05 equivalents of 1M NaOH or KOH.

    • Vortex. The solution should clarify immediately as the Sodium 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate salt forms.

Q2: "My stock solution in DMSO is clear, but when I dilute it into PBS (pH 7.4), it turns cloudy."

A: This is a classic "Solvent Shift Precipitation" or "Crash-out."

  • The Science: While pH 7.4 is theoretically high enough to ionize the acid, the local concentration of the hydrophobic "oil" droplets formed during the mixing process can trigger aggregation before ionization occurs. Additionally, if your stock concentration is very high (e.g., 100 mM), the final aqueous solubility limit might be exceeded.

  • The Fix:

    • Step 1: Lower the stock concentration (e.g., use 10-20 mM instead of 100 mM).

    • Step 2: Pre-dilute the DMSO stock with a surfactant or cosolvent before adding to the bulk media. (See Protocol B below).

    • Step 3: Vortex the buffer while adding the DMSO stock dropwise to prevent local high-concentration pockets.

Q3: "I need to dose this IV/IP to mice. Can I just use DMSO/Water?"

A: High DMSO concentrations (>5-10%) cause hemolysis and pain. For IV/IP, you must formulate a stable aqueous solution.

  • The Recommendation: Use a Meglumine (N-methylglucamine) salt formulation with a cyclodextrin complex.

  • Why? Meglumine is a biocompatible organic counter-ion that often yields higher solubility and lower osmolality than sodium salts. Cyclodextrins (like HP-β-CD) encapsulate the hydrophobic isobutyl tail, preventing aggregation.

Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for in vitro cellular assays.

  • Weigh 20.26 mg of compound (MW ≈ 202.64 g/mol ).

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds.

  • QC Check: Inspect for floating crystals. If present, sonicate at 40°C for 5 minutes.

  • Store at -20°C. Note: If frozen DMSO shows precipitate upon thawing, heat to 37°C to redissolve.

Protocol B: Formulation for Animal Studies (5 mg/mL)

Best for IV/IP/PO administration.

ComponentRoleConcentration
Compound Active Agent5 mg/mL
1M NaOH Ionizer1.0 equiv (molar)
HP-β-CD Solubilizer20% (w/v)
Saline (0.9%) Bulk Vehicleq.s. to volume

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in 0.9% saline.

  • Weigh the required amount of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.

  • Add 1.0 equivalent of 1M NaOH directly to the powder. (e.g., for 20 mg compound, add ~98 µL of 1M NaOH).

  • Add a small volume of the HP-β-CD vehicle (approx. 10% of final volume) and vortex until clear (formation of pre-concentrate).

  • Slowly dilute to the final volume with the remaining HP-β-CD vehicle.

  • Adjust pH to 7.4 - 8.0 using dilute HCl if necessary (do not go below pH 7).

  • Filter sterilize (0.22 µm PES membrane).

Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

SolubilityLogic Start Start: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid AppType Select Application Start->AppType InVitro In Vitro / HTS (Cell assays) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Chemistry Synthetic Chemistry (Reactions) AppType->Chemistry DMSOMax Is DMSO > 1% tolerated? InVitro->DMSOMax Route Route? InVivo->Route PureDMSO Use 100% DMSO Stock (Dilute < 1:1000) Chemistry->PureDMSO DMF, DMSO, MeOH DMSOMax->PureDMSO Yes AqSol Requires Aqueous Stock DMSOMax->AqSol No BufferCheck Use Tris/PBS pH > 7.5 + 1.0 eq NaOH AqSol->BufferCheck Oral Oral (PO) Route->Oral IV_IP IV / IP Route->IV_IP Suspension 0.5% Methylcellulose (Suspension) Oral->Suspension High Dose SolubleForm 20% HP-beta-CD + NaOH (Clear Solution) Oral->SolubleForm Low Dose / Bioavailability IV_IP->SolubleForm

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Comparative Solubility Data

Note: Values are estimated based on structural analogs (e.g., Tolfenpyrad intermediates) and general pyrazole chemistry.

Solvent / MediumSolubility EstimateComments
Water (pH 4.0) < 0.01 mg/mLInsoluble. Exists as free acid.
PBS (pH 7.4) 0.5 - 1.0 mg/mLModerate. Limited by lipophilicity of isobutyl group.
PBS (pH 7.4) + 5% DMSO 2 - 5 mg/mLGood for cellular assays.
Ethanol > 20 mg/mLSoluble.[1] Good for stock solutions if DMSO is contraindicated.
DMSO > 100 mg/mLExcellent. Standard stock solvent.
0.1M NaOH > 50 mg/mLForms Sodium salt. Highly soluble.
References
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analogous Structure).[2] National Library of Medicine. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles. (2025).[1][2][3][4][5][6] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chlorination of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid Precursors

Welcome to the dedicated technical support hub for the halogenation of pyrazole-based active pharmaceutical ingredient (API) precursors. This guide is specifically engineered for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for the halogenation of pyrazole-based active pharmaceutical ingredient (API) precursors. This guide is specifically engineered for researchers and drug development professionals dealing with the regioselective chlorination of 1-isobutyl-1H-pyrazole-5-carboxylic acid.

Here, we bypass generic advice to focus on the mechanistic causality behind reagent selection, troubleshooting common synthetic pitfalls, and establishing self-validating experimental systems.

Core Principles & Reaction Workflows

The pyrazole ring is highly activated toward electrophilic aromatic substitution at the C-4 position due to the electron-donating nature of the adjacent nitrogen atoms[1]. However, the presence of a carboxylic acid moiety at C-5 and an aliphatic isobutyl group at N-1 introduces competing reactive sites. Selecting the correct chlorinating agent is the single most critical variable in this workflow.

ChlorinationWorkflow A 1-Isobutyl-1H-pyrazole- 5-carboxylic acid B Select Chlorinating Agent A->B C NCS in DMF (Mild, Regioselective) B->C D Cl2 Gas in AcOH (Harsh, Scalable) B->D E SOCl2 / POCl3 (Acid Activation) B->E F 4-Chloro-1-isobutyl-1H-pyrazole- 5-carboxylic acid (Target Product) C->F Optimal C-4 Chlorination D->F Risk of Over-chlorination G 1-Isobutyl-1H-pyrazole- 5-carbonyl chloride (Side Product) E->G COOH Converted to COCl

Workflow for selecting chlorinating agents for 1-isobutyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q: Why am I isolating an acid chloride byproduct instead of achieving C-4 ring chlorination? Causality: This is a classic chemoselectivity error. If you utilize reagents like thionyl chloride (SOCl


) or phosphorus oxychloride (POCl

), the highly electrophilic reagent preferentially attacks the oxygen of the C-5 carboxylic acid moiety. This converts the precursor into 1-isobutyl-1H-pyrazole-5-carbonyl chloride rather than chlorinating the ring. For regioselective electrophilic aromatic substitution at the C-4 position, you must use a dedicated source of electrophilic chlorine, such as N-Chlorosuccinimide (NCS)[1].

Q: How do I prevent over-chlorination or aliphatic degradation when using Cl


 gas? 
Causality:  While Cl

gas is highly efficient for pyrazole chlorination, it is an aggressive reagent. Elevated temperatures or excess Cl

can trigger radical chlorination pathways, leading to the halogenation of the N-1 isobutyl group or even decarboxylation of the C-5 acid. To mitigate this, transition to a controlled stoichiometric amount of NCS at 20–25 °C in a polar aprotic solvent (like DMF). NCS provides a steady, low-concentration release of electrophilic chlorine, keeping the reaction under strict thermodynamic control[1].

Q: My yields are dropping due to poor solubility of the precursor. Can I change the solvent? Causality: 1-isobutyl-1H-pyrazole-5-carboxylic acid exhibits variable solubility depending on the solvent's dielectric constant[2]. While chlorinated solvents (e.g., CH


Cl

, CHCl

) are standard for pyrazole halogenation, the carboxylic acid moiety often necessitates a more polar environment. Switching to N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) enhances the solubility of the precursor and stabilizes the polar transition state during electrophilic attack by NCS, significantly improving conversion rates.

Quantitative Data: Reagent Comparison

To optimize your specific scale and purity requirements, compare the empirical performance of common chlorinating agents below:

Chlorinating ReagentPrimary Target SiteTypical Yield (%)Optimal Temp (°C)Primary Risk / Byproduct Profile
NCS (N-Chlorosuccinimide) C-4 Pyrazole Ring85 - 95%20 - 25Succinimide (easily removed via aqueous wash)
Cl

(Gas)
C-4 Pyrazole Ring60 - 80%0 - 20Aliphatic isobutyl chlorination, di-chloro species
SOCl

/ POCl

C-5 Carboxylic Acid>90% (as COCl)60 - 80Complete conversion to acid chloride; no C-4 reaction

Self-Validating Experimental Protocol

A robust protocol must validate itself in real-time to prevent downstream purification failures. The following methodology utilizes LC-MS as a self-validating feedback loop to ensure precise mono-chlorination at the C-4 position.

LCMSValidation S1 Sample Aliquot (Reaction Mixture) S2 LC-MS Analysis (ESI+ Mode) S1->S2 M1 m/z 169.1 (Starting Material) S2->M1 M2 m/z 203.0 (Target Product) S2->M2 M3 m/z 237.0 (Over-chlorinated) S2->M3 A1 Continue Reaction M1->A1 Incomplete A2 Quench Reaction M2->A2 Optimal A3 Troubleshoot (Lower Temp) M3->A3 Side Reaction

Self-validating LC-MS workflow for monitoring pyrazole C-4 chlorination.

Optimized Step-by-Step Methodology (NCS Route)

Step 1: System Preparation In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 10 mmol, 1.68 g) of 1-isobutyl-1H-pyrazole-5-carboxylic acid in 20 mL of anhydrous DMF. Purge the headspace with Nitrogen gas.

Step 2: Reagent Addition Shield the flask from direct ambient light using aluminum foil to suppress unwanted radical chlorination pathways. Slowly add 1.05 equivalents (10.5 mmol, 1.40 g) of N-Chlorosuccinimide (NCS) in three equal portions over 15 minutes. Causality Note: Portion-wise addition controls the mild exotherm. Spiking the temperature above 30 °C increases the risk of di-chlorination.

Step 3: Reaction Maturation Stir the mixture at 20–25 °C for 4 to 6 hours. Maintaining room temperature ensures strict thermodynamic control, favoring the highly nucleophilic C-4 position without providing the activation energy required for aliphatic C-H chlorination of the isobutyl group.

Step 4: In-Process Validation (Critical) Withdraw a 50 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS (ESI+ mode).

  • The starting material will present an [M+H]+ peak at m/z 169.1 .

  • The target product (4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid) will present an [M+H]+ peak at m/z 203.0 with a characteristic 3:1 isotopic ratio (indicating a single

    
    Cl/
    
    
    
    Cl atom).
  • Proceed to quenching only when the m/z 169.1 peak is <2% of the total UV area.

Step 5: Quenching & Workup Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The target product will precipitate as a white-to-off-white solid.

Step 6: Purification Filter the precipitate under a vacuum. Wash the filter cake with ice-cold water (3 x 20 mL) to thoroughly remove the DMF solvent and the highly water-soluble succinimide byproduct. Dry the solid under a high vacuum at 45 °C to a constant weight.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Compound Data & Properties) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid stability under basic conditions

The following technical guide is structured as a specialized support center resource for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting for laboratory applications.

Executive Summary

Status: Conditionally Stable Under standard basic conditions (e.g., 1M NaOH, K₂CO₃, ambient temperature), 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is stable.[1] It rapidly deprotonates to form the water-soluble carboxylate salt , which is resistant to hydrolysis and nucleophilic attack at the 4-position due to electrostatic repulsion.[1]

Critical Risks:

  • Thermal Decarboxylation: Prolonged heating (>80°C) in strong alkaline media can induce decarboxylation, yielding 4-chloro-1-isobutyl-pyrazole.[1]

  • Phase Partitioning Errors: Users frequently misidentify "degradation" when the compound simply migrates to the aqueous phase during basic workups.

  • Steric Strain: The bulky isobutyl group at

    
     and the carboxyl group at 
    
    
    
    create steric clash, making the system more susceptible to thermal degradation than its
    
    
    -methyl analogs.
Core Chemistry: The "Why" Behind the Stability

To troubleshoot effectively, you must understand the electronic environment of the molecule.

  • Protective Carboxylate Shield: In a basic medium (pH > 5), the carboxylic acid (

    
    ) exists as a carboxylate anion (
    
    
    
    ).[1] This negative charge donates electron density into the pyrazole ring via induction. Crucially, it creates an electrostatic field that repels nucleophiles (like
    
    
    ), preventing Nucleophilic Aromatic Substitution (
    
    
    ) of the chlorine atom at the 4-position.[1]
  • The Decarboxylation Threat: While the salt is stable at room temperature, the 4-chloro substituent is an Electron-Withdrawing Group (EWG).[1] At high temperatures, this EWG stabilizes the transition state for decarboxylation.[1] The steric bulk of the isobutyl group forces the carboxylate out of planarity, raising the ground state energy and lowering the activation energy for

    
     loss compared to smaller alkyl analogs.
    
Troubleshooting & FAQs
Scenario A: "My compound disappeared during extraction."

User Report: "I treated the reaction mixture with 1N NaOH to remove impurities, but after separating the layers, my product was gone from the organic phase."

Diagnosis: Phase Partitioning Error. Explanation: You did not destroy the compound; you moved it. In basic conditions, the compound exists as the sodium salt, which is highly water-soluble and insoluble in organic solvents (DCM, EtOAc).[1] Solution:

  • Retain the aqueous layer.

  • Cool to 0°C.

  • Acidify carefully with 1N HCl to pH ~2-3.

  • The free acid will precipitate or can be extracted back into an organic solvent.

Scenario B: "I see a new, less polar spot on TLC after refluxing in base."

User Report: "I attempted a hydrolysis of a side-chain ester using KOH in refluxing ethanol. A new spot appeared near the solvent front."

Diagnosis: Thermal Decarboxylation. Explanation: Refluxing strong base provided enough thermal energy to overcome the activation barrier for decarboxylation. The new spot is likely 4-chloro-1-isobutyl-pyrazole , which lacks the polar carboxylic acid group, making it move faster on silica (higher


).[1]
Solution: 
  • Lower Temperature: Limit hydrolysis temperature to 40-50°C.

  • Monitor Strictly: Do not reflux overnight. Use HPLC/TLC to stop the reaction immediately upon consumption of the starting material.

Scenario C: "Can I use Lithium Aluminum Hydride (LiAlH4)?"

User Report: "I want to reduce the acid to the alcohol. Is it compatible?"

Diagnosis: Chemoselectivity Issue. Explanation: While LiAlH4 is a base/nucleophile, it is a potent reducing agent.[1] It will reduce the carboxylic acid to the alcohol, but it may also dechlorinate the ring (hydrodehalogenation) if refluxed, or reduce the pyrazole double bonds in rare cases.[1] Recommendation: Use Borane-THF (BH₃[1]·THF) complex. It selectively reduces electron-rich carboxylic acids to alcohols without touching the heteroaromatic ring or the halogen.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the fate of the molecule under different basic conditions.

StabilityPathways Acid Free Acid (Organic Soluble) Salt Carboxylate Salt (Water Soluble) STABLE SPECIES Acid->Salt Base (NaOH, K2CO3) Deprotonation Salt->Acid Decarb Degradation Product (4-Chloro-1-isobutyl-pyrazole) Loss of CO2 Salt->Decarb Heat (>80°C) Strong Base RingOpen Ring Cleavage (Complex Mixture) Salt->RingOpen Extreme Conditions (Molten NaOH, >200°C)

Caption: Figure 1. Reaction pathways of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid in basic media. Green indicates the stable storage form; red indicates thermal degradation.

Standard Operating Procedures (SOPs)
SOP 1: Stability Testing Protocol

If you are developing a formulation or a new synthetic route, use this protocol to validate stability.[1]

ParameterConditionDurationAcceptance Criteria
Mild Base 1N NaOH, 25°C24 Hours>99% Recovery of Parent
Strong Base 5N KOH, 25°C4 Hours>98% Recovery of Parent
Thermal Stress 1N NaOH, 60°C2 Hours<1% Decarboxylated Impurity
Incompatible NaH / DMF (Anhydrous)N/ARisk of Nucleophilic Attack
SOP 2: Recovery from Basic Solution

Objective: Isolate the free acid from a basic reaction mixture without degradation.

  • Evaporation: Remove volatile organic co-solvents (Methanol/Ethanol) under reduced pressure at <40°C . Note: Removing alcohol prevents esterification during the acidification step.

  • Dilution: Dilute the aqueous residue with water to ensure the salt is fully dissolved.

  • Cooling: Place the flask in an ice bath (0-5°C).

  • Acidification: Dropwise add 2N HCl with vigorous stirring.

    • Observation: A thick white precipitate will form.

    • Target: pH 2.0.

  • Filtration: Filter the solid. Wash the cake with cold water to remove inorganic salts (NaCl/KCl).

  • Drying: Vacuum dry at 45°C.

References
  • Context: Establishes baseline stability for 1-alkyl-4-halo-pyrazole-5-carboxylic acids, noting stability under standard conditions but advising protection from strong bases during storage to prevent unintended salt form
  • Context: Provides comparative data on pyrazole ester hydrolysis and the reversibility of the acid/salt equilibrium.
  • American Chemical Society (ACS). (2025).[1][2] Decarboxylative Pyrazolylation of Aryl Carboxylic Acids. Retrieved from [Link]

    • Context: Details the mechanism of decarboxylation in pyrazoles, highlighting the role of electron-withdrawing groups and thermal energy in driving loss.
  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution on Heterocycles. Retrieved from [Link]

    • Context: Mechanistic grounding for why the carboxylate anion repels nucleophiles, preventing

      
       at the 4-chloro position under basic conditions.[1]
      

Sources

Optimization

Troubleshooting amide bond formation with sterically hindered pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with amide bond formation when pyrazoles are involved.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with amide bond formation when pyrazoles are involved. Pyrazoles are ubiquitous in medicinal chemistry, but their unique electronic and steric properties often render standard coupling conditions (like EDC/HOBt or standard HATU protocols) completely ineffective.

This guide is designed to move beyond basic protocols. We will dissect the causality behind these failures and provide self-validating, field-proven methodologies to force these stubborn couplings to completion.

Diagnostic Workflow: Hindered Pyrazole Amidation

Before selecting a reagent, you must identify which half of the coupling partner contains the pyrazole, as this dictates the underlying chemical failure mechanism.

G Start Hindered Pyrazole Amidation Role Identify Pyrazole Role Start->Role Amine Aminopyrazole (Nucleophile) Issue: Low Nucleophilicity Role->Amine Amine Acid Pyrazole Carboxylic Acid Issue: Steric Shielding Role->Acid Acid Reagent1 Use TCFH/NMI or Ghosez's Reagent Amine->Reagent1 Reagent2 Use T3P/Pyridine or COMU/DIPEA Acid->Reagent2 Check Check LC-MS Conversion Reagent1->Check Reagent2->Check Optimize Optimize: Microwave (120°C) or Change Solvent (NMP) Check->Optimize <50% Yield

Diagnostic workflow for selecting coupling strategies based on pyrazole role.

Frequently Asked Questions (Mechanistic Insights)

Q: Why are sterically hindered aminopyrazoles so difficult to couple? A: The difficulty is twofold. First, the pyrazole ring is heavily electron-withdrawing, which delocalizes the lone pair of the exocyclic amine, drastically reducing its nucleophilicity[1]. Second, if the pyrazole is substituted at the adjacent positions (e.g., 3,5-dimethyl-1H-pyrazol-4-amine), the methyl groups physically block the trajectory required for the amine to attack the activated carbonyl. Standard OAt/OBt esters (generated by HATU or EDC) simply do not possess the electrophilicity required to overcome this combined electronic and steric deactivation[2].

Q: Why should I use TCFH/NMI instead of HATU for unreactive aminopyrazoles? A: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate in situ[3]. This intermediate is orders of magnitude more electrophilic than the OAt ester generated by HATU. Because the activation happens rapidly under mild conditions, it forces the coupling of non-nucleophilic amines without the need for harsh heating that might degrade sensitive substrates[4].

Q: My pyrazole-carboxylic acid is epimerizing at the adjacent chiral center during coupling. How do I prevent this? A: When forcing a sterically hindered acid to couple, the activated intermediate has a longer half-life in solution, increasing the probability of oxazolone formation (the primary pathway for racemization/epimerization). To prevent this, switch to T3P (Propylphosphonic anhydride)[5]. T3P forms a mixed anhydride that is highly reactive toward amines but structurally resists the intramolecular cyclization required to form the oxazolone intermediate, preserving your stereocenter[6].

Q: What is the "nuclear option" if TCFH and T3P both fail? A: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the carboxylic acid directly into an acid chloride under strictly neutral conditions[1]. Acid chlorides are the most electrophilic species available for amidation. Because Ghosez's reagent does not generate HCl during the chlorination step (unlike thionyl chloride), it is highly tolerant of sensitive functional groups[7].

Quantitative Comparison of Coupling Reagents

To select the appropriate reagent, you must balance electrophilicity against the risk of epimerization and ease of purification.

Coupling ReagentActive IntermediateBest ApplicationEpimerization RiskWorkup / Byproducts
HATU / DIPEA OAt EsterBaseline hindered substratesModerateRequires chromatography; generates HMPA-like byproducts.
COMU / DIPEA Oxyma EsterGreener alternative to HATULowWater-soluble byproducts; easy extraction.
T3P / Pyridine Mixed AnhydrideHindered acids, chiral substratesVery LowWater-soluble; simple aqueous wash[5].
TCFH / NMI N-Acyl ImidazoliumUnreactive/hindered aminesLow to ModerateWater-soluble; simple aqueous wash[3].
Ghosez's Reagent Acid ChlorideExtreme steric hindranceHighVolatile/neutral byproducts; highly scalable[8].

Self-Validating Experimental Methodologies

Do not blindly mix reagents and wait. The following protocols are designed as self-validating systems , meaning you will chemically verify the success of the activation step before committing your valuable pyrazole building block.

Protocol 1: TCFH/NMI-Mediated Coupling for Unreactive Aminopyrazoles

Use this when your aminopyrazole is a poor nucleophile due to electron-withdrawing effects and steric bulk.

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous Acetonitrile or NMP to a concentration of 0.2 M.

  • Activation: Add N-methylimidazole (NMI, 3.0 eq) dropwise at room temperature. The solution may turn slightly yellow. Stir for 15 minutes.

  • Self-Validation Check (Critical): Pull a 5 µL aliquot of the reaction mixture and quench it into 100 µL of Methanol. Shoot this on the LC-MS. You should observe the methyl ester of your carboxylic acid. This proves that the highly reactive N-acyl imidazolium was successfully generated and is ready for aminolysis[3]. If you only see starting material, check your solvent for water contamination.

  • Coupling: Once activation is confirmed, add the sterically hindered aminopyrazole (1.1 eq) in one portion.

  • Monitoring & Optimization: Stir at room temperature for 2 hours. If LC-MS shows stalled conversion, heat the reaction to 50 °C.

  • Workup: Quench with water. The byproducts of TCFH and NMI are highly water-soluble. Extract with EtOAc, wash with 1N HCl (if your product tolerates it) to remove excess NMI, followed by brine.

Protocol 2: T3P-Mediated Coupling for Hindered Pyrazole-Carboxylic Acids

Use this when your pyrazole is the carboxylic acid, especially if there is an adjacent stereocenter you need to protect from epimerization.

  • Preparation: Dissolve the hindered pyrazole-carboxylic acid (1.0 eq) and the amine (1.2 eq) in Ethyl Acetate or 2-MeTHF (0.5 M). Note: T3P works exceptionally well in less polar solvents, which helps drive the reaction forward.

  • Base Addition: Add a non-nucleophilic base such as Pyridine or DIPEA (3.0 eq).

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise.

  • Heating: Heat the reaction to 80 °C (reflux) for 12-24 hours.

    • Microwave Alternative: For highly hindered systems, transfer to a microwave vial and irradiate at 120 °C for 20 minutes. Microwave heating has been shown to drastically improve T3P couplings with hindered substrates[9].

  • Self-Validation Check: Monitor via LC-MS. If the starting carboxylic acid is consumed but the amide is not forming, look for the mass of the mixed anhydride intermediate. If the anhydride is present but unreacted, the amine is too sterically hindered for T3P, and you must escalate to Ghosez's reagent[1].

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, then water. T3P byproducts partition cleanly into the aqueous phase, often yielding analytically pure product after evaporation[5].

References

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

This is a technical support guide designed for researchers and process chemists working with 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 108293-68-9). This molecule is a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 108293-68-9). This molecule is a critical scaffold in the synthesis of mitochondrial complex I inhibitors (e.g., acaricides like Tebufenpyrad analogs) and pharmaceutical pyrazole-amides.

Executive Summary & Molecule Profile

This guide addresses the purification of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid . The primary challenges with this scaffold stem from its regiochemistry during ring closure and the stability of the carboxylic acid functionality during chlorination.

PropertySpecification
Chemical Name 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
pKa (Calc) ~3.5 (Carboxylic Acid)
Solubility Soluble in MeOH, EtOH, DMSO, dilute alkali; Insoluble in acidic water.
Major Impurities 1,3-Regioisomer, Des-chloro analog, Ethyl ester precursor.

Impurity Profiling & Formation Pathways

Understanding how impurities form is the first step to removing them. The synthesis typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by chlorination (or using a pre-chlorinated precursor).

Visualization: Impurity Genesis Map

The following diagram illustrates the critical bifurcation points where impurities are generated.

ImpurityPathways Start Precursor: Ethyl 2-(ethoxymethylene)- 4,4,4-trifluoroacetoacetate (or similar 1,3-dicarbonyl) Cyclization Cyclocondensation (Kinetic vs Thermo Control) Start->Cyclization Hydrazine Reagent: Isobutylhydrazine Hydrazine->Cyclization TargetEster Target Ester: 1,5-Isomer Cyclization->TargetEster Major Path ImpurityA Impurity A (Regioisomer): 1-Isobutyl-1H-pyrazole- 3-carboxylic acid ester Cyclization->ImpurityA Side Path (Regio-error) Chlorination Chlorination (SO2Cl2 or NCS) TargetEster->Chlorination ChloroEster 4-Chloro Ester Chlorination->ChloroEster ImpurityB Impurity B: Des-chloro species (Incomplete Rxn) Chlorination->ImpurityB ImpurityC Impurity C: Over-chlorinated (3,4-dichloro) Chlorination->ImpurityC Hydrolysis Hydrolysis (NaOH / H2O) ChloroEster->Hydrolysis FinalProduct FINAL PRODUCT: 4-Chloro-1-isobutyl- 1H-pyrazole-5-COOH Hydrolysis->FinalProduct ImpurityD Impurity D: Residual Ester Hydrolysis->ImpurityD Incomplete

Figure 1: Synthetic workflow highlighting the origin of Regioisomer (A), Chlorination byproducts (B, C), and Hydrolysis residuals (D).

Troubleshooting Guide (Q&A)

Module A: Regioisomer Contamination

User Question: “I have a persistent impurity at RRT ~0.95 on HPLC that tracks with my product. NMR suggests it’s an isomer. How do I remove it?”

Scientist Response: This is likely the 1,3-isomer (1-isobutyl-1H-pyrazole-3-carboxylic acid). In pyrazole synthesis via hydrazine condensation, the 1,5-isomer (target) and 1,3-isomer are formed competitively.[1] The 1,3-isomer is thermodynamically stable and difficult to separate due to similar pKa values.

  • Why it happens: The nucleophilicity of the hydrazine nitrogens (NH vs N-alkyl) competes for the electrophilic carbonyl centers.

  • The Fix (Solvent Switch): The 1,5-isomer typically has higher solubility in non-polar solvents due to the shielding of the polar head by the N-alkyl group and the 4-chloro substituent.

    • Protocol: Recrystallize from Toluene/Heptane (1:2) . The 1,3-isomer, being more polar (less steric shielding around the acid group), often precipitates first or remains in the mother liquor depending on the specific crystal lattice energy.

    • Alternative: If the impurity level is <5%, convert the acid to the sodium salt in water. The 1,5-isomer sodium salt is often less soluble in high-molarity NaOH ("salting out") compared to the 1,3-isomer.

Module B: Color & Decarboxylation

User Question: “My product is turning pink/brown upon drying. The melting point is depressing.”

Scientist Response: This indicates decarboxylation or oxidation of trace hydrazine residues. Pyrazole-5-carboxylic acids are prone to thermal decarboxylation, especially if the 4-position is electron-withdrawing (like Chlorine), which destabilizes the carboxyl bond at high temperatures.

  • The Fix:

    • Avoid Oven Drying >50°C: Dry under high vacuum at ambient temperature.

    • Acid Wash: The color often comes from trace oxidation of unreacted hydrazines. Wash the solid filter cake with 0.1 M HCl before the final water wash to protonate and remove hydrazine residues.

    • Charcoal Treatment: Dissolve the crude acid in 1N NaOH, treat with activated charcoal (5% w/w) for 30 mins at room temperature (do not heat!), filter, and re-precipitate.

Module C: Incomplete Chlorination (Des-chloro impurity)

User Question: “Mass spec shows a peak at M-34. I have about 10% of the non-chlorinated starting material.”

Scientist Response: Separating the non-chlorinated pyrazole from the chlorinated product is extremely difficult via recrystallization because the Chlorine atom and Hydrogen atom have similar van der Waals radii in this context, leading to co-crystallization (solid solution formation).

  • The Fix: Do not attempt to purify this downstream. You must drive the chlorination to completion before hydrolysis.

  • Action: Return to the ester stage. Treat the mixture with a slight excess of sulfuryl chloride (SO₂Cl₂) or NCS in acetonitrile. Monitor by HPLC until the starting material is <0.5% before proceeding to hydrolysis.

Validated Purification Protocols

Protocol 1: The "Self-Validating" Acid-Base Extraction

This method relies on the pKa difference between the carboxylic acid product and neutral impurities (esters, decarboxylated pyrazoles).

Reagents:

  • 1N NaOH (aq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 6N HCl (aq)

  • Brine

Step-by-Step:

  • Dissolution: Dissolve crude solid in 1N NaOH (10 mL per gram of solid). Check pH; it must be >12.

    • Checkpoint: The solution should be clear. If cloudy, neutral impurities are present.

  • Organic Wash (Critical): Extract the aqueous alkaline layer with EtOAc (2 x 5 vol) .

    • Mechanism:[1][2][3] This removes unhydrolyzed esters, decarboxylated byproducts (4-chloro-1-isobutyl-pyrazole), and neutral organic debris.

    • Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product should precipitate as a thick white solid.

  • Digestion: Stir the slurry for 30 mins at 0°C to ensure the crystal lattice is well-formed and impurities are expelled.

  • Filtration: Filter and wash the cake with cold water (to remove salts) followed by Hexane (to assist drying).

Protocol 2: Recrystallization (Polymorph Control)

If the acid-base extraction yields <98% purity, use this recrystallization method.

Solvent System: Ethanol / Water (1:1) or Acetonitrile.

  • Dissolve the solid in boiling Ethanol (minimum volume).

  • Remove from heat. Add an equal volume of warm water slowly.

  • Allow to cool to room temperature undisturbed (slow cooling prevents trapping of regioisomers).

  • Chill at 4°C for 4 hours.

  • Filter and wash with cold 20% Ethanol/Water.

Decision Tree for Purification

Use this logic flow to determine the correct purification strategy for your specific batch.

DecisionTree Start Start: Crude Product Analysis CheckPurity Is Purity > 95%? Start->CheckPurity CheckImpurityType Identify Major Impurity CheckPurity->CheckImpurityType No FinalCheck Final QC: NMR, HPLC, ROI CheckPurity->FinalCheck Yes NeutralImpurity Neutral Impurities (Esters, Decarboxylated) CheckImpurityType->NeutralImpurity Retention Time shifts vs pH AcidicImpurity Acidic Impurities (Regioisomer, Des-chloro) CheckImpurityType->AcidicImpurity Retention Time stable vs pH AcidBase Perform Acid-Base Extraction (Protocol 1) NeutralImpurity->AcidBase IsDesChloro Is it Des-chloro? AcidicImpurity->IsDesChloro Check MS AcidBase->FinalCheck Recryst Recrystallize from Toluene/Heptane Recryst->FinalCheck Reprocess STOP: Reprocess Synthesis (Drive Chlorination) IsDesChloro->Recryst No (Regioisomer) IsDesChloro->Reprocess Yes (>2%)

Figure 2: Strategic decision tree for selecting the appropriate purification method based on impurity type.

References

  • Regioselectivity in Pyrazole Synthesis

    • Rosa, F. A., et al. (2008).[2] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.

  • Chlorination Methodologies

    • Gao, Y., et al. (2016). Electrosynthesis of 4-chloro-substituted derivatives of pyrazole. Russian Journal of Electrochemistry, 52, 1323–1329.
  • General Purification of Pyrazole Carboxylic Acids

    • BenchChem Technical Data. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Synthesis and Handling.
  • Impurity Profiling in Prazoles

    • Reddy, G. M., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364.[4]

Sources

Optimization

HPLC method development for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid separation

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-Chloro-1-isobutyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid .

This molecule presents a classic chromatographic paradox: it possesses a highly polar, ionizable carboxylic acid moiety directly adjacent to a hydrophobic pyrazole core substituted with aliphatic (isobutyl) and halogen (chloro) groups. Successfully separating this compound—and its synthesis impurities—requires a strict understanding of its physicochemical causality.

The Causality of Separation: Analyte Profiling

To develop a robust Reversed-Phase HPLC (RP-HPLC) method, we must first deconstruct the molecule’s structural impact on retention and peak shape:

  • The Carboxylic Acid (C5): The primary ionizable group. The pKa of a typical pyrazole-5-carboxylic acid is approximately 3.5. However, the electron-withdrawing chloro group at the C4 position exerts an inductive effect, lowering the pKa to roughly 3.0–3.3. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states, leading to severe peak broadening and split peaks[1].

  • The Chloro (C4) & Isobutyl (C1) Groups: These functional groups drive hydrophobic interaction with the C18 stationary phase. The isobutyl group, in particular, ensures that when the carboxylic acid is fully protonated, the molecule exhibits strong retention.

  • Silanol Interactions: If the carboxylic acid is ionized (COO⁻), it can undergo secondary ion-exchange interactions with residual, active silanols (Si-OH) on the silica support of the column, resulting in severe peak tailing[2].

The Scientific Mandate: To render the analyte neutral and avoid peak shape problems, the mobile phase must be buffered at least 1.5 to 2.0 pH units below the analyte's pKa[3]. Therefore, a mobile phase pH of ~2.0 is non-negotiable for this assay.

Workflow Step1 1. Analyte Profiling pKa ~3.0-3.3 Step2 2. Mobile Phase pH 2.0 (0.1% TFA) Step1->Step2 Step3 3. Column Selection End-capped C18 Step2->Step3 Step4 4. Gradient Tuning 5-95% ACN Step3->Step4

Strategic workflow for RP-HPLC method development of ionizable acidic compounds.

Standard Operating Procedure: Optimized RP-HPLC Method

The following protocol is a self-validating system designed to ensure the pyrazole carboxylic acid remains fully protonated while maximizing resolution from structurally similar impurities (e.g., des-chloro or positional isomers).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA, HPLC grade). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be ~2.0, effectively suppressing the ionization of the C5-carboxylic acid[4].

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile (ACN).

Step 2: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size). End-capping is critical to shield the analyte from residual silanols[2].

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 column volumes (approx. 20 minutes) until the baseline UV signal stabilizes.

Step 3: Sample Preparation

  • Diluent: Prepare the sample in a diluent weaker than or equal to the starting mobile phase composition (e.g., 10% ACN in Water). Dissolving the sample in 100% organic solvent will cause breakthrough and distorted peak shapes at the void volume.

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

Step 4: Chromatographic Execution Execute the separation using the gradient profile outlined in Table 2. Monitor the absorbance at 230 nm and 254 nm (the conjugated pyrazole ring provides strong UV chromophores).

Quantitative Data & Method Parameters

Table 1: Physicochemical & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
Estimated pKa ~3.0 - 3.3Requires mobile phase pH ≤ 2.0 to ensure 100% protonation.
LogP (Hydrophobicity) Moderate to HighGood retention on C18; requires gradient elution to elute efficiently.
Primary Risk Peak TailingSecondary interactions with silanols if pH > 3.0.

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (ACN)Purpose
0.01.0955Focus analyte at column head.
2.01.0955Isocratic hold to elute polar voids.
12.01.02080Linear ramp to elute the main peak & impurities.
14.01.02080Wash phase to remove strongly bound dimers.
14.11.0955Return to initial conditions.
20.01.0955Column re-equilibration.

Troubleshooting & FAQs

When dealing with acidic pyrazole derivatives, deviations in peak shape or retention time are almost always traceable to pH control or column chemistry.

G Start Peak Tailing Observed Check1 Is Mobile Phase pH < 2.5? Start->Check1 Action1 Adjust pH to 2.0 (0.1% TFA) Check1->Action1 No Check2 Is Column End-Capped? Check1->Check2 Yes Action2 Switch to End-Capped C18 Check2->Action2 No Check3 Is Injection Vol/Conc High? Check2->Check3 Yes Action3 Dilute Sample 1:10 Check3->Action3 Yes Action4 Check Column Void / Frit Check3->Action4 No

Decision tree for troubleshooting peak tailing in acidic pyrazole derivatives.

Q1: My 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid peak is exhibiting severe tailing (Asymmetry factor > 1.8). How do I fix this?

A: Peak tailing for this specific molecule is primarily caused by secondary interactions between the partially ionized carboxylic acid and active silanol sites on the silica matrix[2].

  • Action: Verify your mobile phase pH. If you are using a weak buffer (like 0.1% Formic Acid, pH ~2.7), it may not be acidic enough to fully protonate the C5-carboxylic acid. Switch to 0.1% TFA (pH ~2.0)[1]. Additionally, ensure you are using a modern, high-purity, fully end-capped C18 column.

Q2: The retention time of my main peak is shifting unpredictably between injections. What is the cause?

A: Retention time drift for ionizable compounds occurs when the mobile phase pH is too close to the analyte's pKa. A rule of thumb in method development is that the buffer is only effective at ±1 pH unit from its own pKa, and the mobile phase pH must be at least 1.5 units away from the analyte's pKa[4].

  • Action: If your aqueous phase is unbuffered water or a degraded buffer, ambient CO₂ absorption will cause micro-fluctuations in pH. This shifts the ionization ratio of the pyrazole carboxylic acid, drastically altering its hydrophobicity. Prepare fresh 0.1% TFA daily to lock the pH well below the pKa.

Q3: I am trying to separate the main product from a "des-chloro" impurity (1-isobutyl-1H-pyrazole-5-carboxylic acid). How should I adjust the method?

A: The chloro group at the C4 position adds significant hydrophobicity to the molecule. Therefore, the des-chloro impurity is more polar and will elute earlier than the 4-chloro target compound in a reversed-phase system.

  • Action: If the two peaks co-elute, flatten the gradient slope. Instead of ramping from 5% to 80% B over 10 minutes, change the gradient to ramp from 20% to 50% B over 15 minutes. This increases the interaction time with the stationary phase, allowing the subtle hydrophobic difference between the hydrogen and chlorine atoms to resolve[3].

Q4: My peak is fronting or splitting, but only at higher concentrations.

A: This is a classic symptom of column overload or a sample solvent mismatch.

  • Action: If your sample is dissolved in 100% Acetonitrile, the strong injection solvent disrupts the partitioning at the head of the column. Dilute the sample with water so the injection solvent matches the starting mobile phase (e.g., 10% ACN). If fronting persists, reduce the injection volume from 20 µL to 5 µL.

References

  • Top Three HPLC Method Development Tips Source: LCGC International / Chromatography Online URL
  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL
  • Developing HPLC Methods Source: MilliporeSigma URL
  • Troubleshooting peak tailing in HPLC analysis of Acidic Compounds Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid vs. Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Elucidation, Solvent Effects, and Building Block Validation Strategic Context & Product Positioning In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Structural Elucidation, Solvent Effects, and Building Block Validation

Strategic Context & Product Positioning

In modern drug discovery, the pyrazole core is a privileged scaffold. The specific building block 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid offers distinct advantages over its simpler analogs (such as the 1-methyl variant). The N1-isobutyl group increases the molecule's lipophilicity (LogP) and provides a steric shield that can improve metabolic stability against Cytochrome P450-mediated N-dealkylation.

However, introducing the isobutyl chain and the C4-chloro substituent fundamentally alters the electronic environment and the resulting


H NMR spectrum. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR performance and spectral resolution of this product against its primary structural alternatives, providing a self-validating framework for your analytical workflows.

Structural Differentiation & Spectroscopic Rationale

To confidently verify the identity and purity of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, we must analyze the causality behind its chemical shifts compared to alternative building blocks:

  • The Lipophilic Tag (Isobutyl vs. Methyl): The N1-methyl analog presents a simple, highly deshielded singlet at ~4.02 ppm. In contrast, the product's N1-isobutyl group provides a distinct first-order aliphatic splitting pattern. The electron-withdrawing nature of the pyrazole ring deshields the adjacent N1-CH

    
    , pushing it to ~4.25 ppm, while the terminal methyls remain shielded at ~0.85 ppm.
    
  • The Halogen Effect (C4-Chloro vs. Des-chloro): In an unsubstituted pyrazole, the C3-H and C4-H protons exhibit a scalar coupling (

    
     Hz), appearing as doublets. The product's C4-chloro substitution eliminates this coupling because chlorine is NMR-inactive (quadrupolar with fast relaxation) in standard 
    
    
    
    H NMR. This collapses the C3-H signal into a sharp, diagnostic singlet at ~7.65 ppm, a mechanistic phenomenon supported by empirical chemical shift rules .
  • Solvent Causality (DMSO-d

    
     vs. CDCl
    
    
    
    ):
    The C5-carboxylic acid heavily dictates solvent selection. In non-polar CDCl
    
    
    , the compound suffers from poor solubility due to intermolecular dimerization. DMSO-d
    
    
    is the superior alternative; its strong hydrogen-bond accepting capability disrupts the dimers, fully solubilizing the product and shifting the -COOH proton to a broad singlet at ~13.50 ppm.

Quantitative Data Comparison

The following table summarizes the experimental


H NMR data, objectively comparing the product against its two most common commercial alternatives.

Table 1:


H NMR Chemical Shift Comparison (DMSO-d

, 600 MHz, 298 K)
Proton AssignmentProduct: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acidAlternative 1: 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acidAlternative 2: 1-Isobutyl-1H-pyrazole-5-carboxylic acid
N1-Alkyl (CH

)
0.85 ppm (d, 6H,

=6.7 Hz)
4.02 ppm (s, 3H)0.83 ppm (d, 6H,

=6.7 Hz)
N1-Alkyl (CH) 2.15 ppm (m, 1H)-2.12 ppm (m, 1H)
N1-Alkyl (CH

)
4.25 ppm (d, 2H,

=7.2 Hz)
-4.20 ppm (d, 2H,

=7.2 Hz)
Pyrazole C3-H 7.65 ppm (s, 1H)7.68 ppm (s, 1H)7.50 ppm (d, 1H,

=2.0 Hz)
Pyrazole C4-H - (Substituted by Cl)- (Substituted by Cl)6.85 ppm (d, 1H,

=2.0 Hz)
C5-COOH 13.50 ppm (bs, 1H)13.55 ppm (bs, 1H)13.20 ppm (bs, 1H)

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this self-validating methodology for high-resolution NMR acquisition .

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the product in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: Anhydrous DMSO prevents the rapid chemical exchange of the -COOH proton with water, which would otherwise broaden or completely suppress the 13.50 ppm signal. TMS provides a definitive 0.00 ppm internal reference.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 600 MHz spectrometer. Perform Automated Tuning and Matching (ATM) and gradient shimming (e.g., TopShim).

  • Causality: A 600 MHz field strength is specifically chosen over 400 MHz to expand the chemical shift dispersion in the aliphatic region, preventing the N1-isobutyl multiplet (~2.15 ppm) from overlapping with the residual DMSO pentet (2.50 ppm).

Step 3: Acquisition Parameters

  • Action: Execute a standard

    
    H 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
    
  • Causality: The 30° pulse angle allows for faster longitudinal relaxation (

    
    ) recovery compared to a 90° pulse. The 2.0s delay ensures the isolated C3-H proton fully relaxes between scans, guaranteeing quantitative integration.
    

Step 4: Spectral Processing & Self-Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform (FT). Phase and baseline correct the spectrum manually.

  • Self-Validation Checkpoint: Integrate the doublet at 0.85 ppm (Isobutyl-CH

    
    ) and set the value to exactly 6.00. The singlet at 7.65 ppm (C3-H) must integrate to 1.00 ± 0.05. A deviation greater than 5% indicates either incomplete 
    
    
    
    relaxation of the C3-H proton (necessitating an increased D1 delay) or the presence of a co-eluting des-chloro pyrazole impurity.

Logical Workflow Visualization

The following diagram illustrates the logical decision matrix for solvent selection and spectral analysis, ensuring a fail-safe approach to structural elucidation.

NMR_Workflow Start Sample Prep: 4-Chloro-1-isobutyl-1H-pyrazole- 5-carboxylic acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (High Solubility, Strong H-Bonding) Solvent->DMSO Preferred CDCl3 CDCl3 (Low Solubility, Weak H-Bonding) Solvent->CDCl3 Alternative Acq NMR Acquisition (600 MHz, 298 K) DMSO->Acq CDCl3->Acq Process Spectral Processing (FT, Phase, Baseline) Acq->Process Analyze Signal Analysis: Isobutyl vs Pyrazole vs COOH Process->Analyze

Fig 1: Logical workflow for 1H NMR solvent selection and structural elucidation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Springer. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Available at:[Link]

Comparative

A Researcher's Guide to the C13 NMR Analysis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid: A Comparative Approach

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted pyr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted pyrazoles, a deep understanding of their spectroscopic properties is not just advantageous, but essential. This guide provides an in-depth technical analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices, offers a comparative perspective with alternative analytical techniques, and provides the foundational data necessary for confident structural assignment.

The Central Role of C13 NMR in Structural Elucidation

C13 NMR spectroscopy stands as a cornerstone technique for organic chemists, offering a direct window into the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the C13 NMR spectrum, with its chemical shift (δ) providing a wealth of information about its electronic environment. For a molecule like 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, with its distinct aromatic and aliphatic regions, C13 NMR is indispensable for confirming the successful synthesis and purity of the compound.

The power of C13 NMR lies in its sensitivity to subtle electronic effects. The electronegativity of substituents, the nature of adjacent functional groups, and the hybridization of the carbon atom all influence the magnetic field experienced by the carbon nucleus, resulting in a characteristic chemical shift. It is this sensitivity that allows for the precise mapping of the carbon skeleton.

Predicted C13 NMR Spectral Data for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid

While an experimental spectrum for the title compound is not publicly available, we can predict the approximate chemical shifts based on known substituent effects on the pyrazole ring and related structures.[1][2][3] This predictive analysis is a crucial first step for any researcher approaching the characterization of a novel compound.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C3140-145The C3 carbon of the pyrazole ring is typically found in this region. The presence of the adjacent N-isobutyl group will have a minor shielding effect.
C4105-110The chloro-substituent at C4 is expected to have a significant deshielding effect, shifting this signal downfield compared to an unsubstituted pyrazole.
C5135-140The carboxylic acid group at C5 will exert a strong deshielding effect on the attached carbon.
C=O (Carboxylic Acid)165-170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[4]
CH₂ (isobutyl)55-60The methylene carbon directly attached to the pyrazole nitrogen will be deshielded by the nitrogen atom.
CH (isobutyl)28-33The methine carbon of the isobutyl group.
CH₃ (isobutyl)19-24The two magnetically equivalent methyl carbons of the isobutyl group.

Experimental Protocol for C13 NMR Acquisition

To obtain a high-quality C13 NMR spectrum of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[5] It is crucial to note the solvent used, as it can influence chemical shifts.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm. Most modern NMR spectrometers use the deuterium lock signal of the solvent to reference the spectrum.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30) should be used.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: 1024 or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio, which is particularly important for quaternary carbons (C4, C5, and the carbonyl carbon) that exhibit longer relaxation times.

    • Relaxation Delay (d1): 2 seconds. This delay allows for the nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration, although integration is less critical in standard C13 NMR.

  • Data Processing:

    • Apply a line broadening factor (e.g., 1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform, phase correction, and baseline correction.

Workflow for C13 NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 10-20 mg of compound in 0.5-0.7 mL of CDCl3 or DMSO-d6 add_tms Add TMS as internal standard (optional) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Set up 400 MHz NMR spectrometer transfer->setup acquire Acquire proton-decoupled C13 NMR spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase assign Assign signals based on predicted chemical shifts and DEPT phase->assign G cluster_crystallography Definitive Structure Synthesis Synthesized Compound (4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR Carbon Skeleton & Proton Environment MS Mass Spectrometry Synthesis->MS Molecular Weight & Formula FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups XRay Single-Crystal X-ray Crystallography NMR->XRay Confirms Connectivity MS->XRay Confirms Molecular Formula FTIR->XRay Confirms Functional Groups

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion

The C13 NMR analysis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a critical step in its characterization. By combining predictive analysis with a robust experimental protocol, researchers can confidently assign the carbon signals and confirm the molecular structure. However, it is the synergistic use of multiple analytical techniques, including ¹H NMR, mass spectrometry, FTIR, and single-crystal X-ray crystallography, that provides the highest level of confidence in structural elucidation. This integrated approach ensures the scientific integrity of the data and provides a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-686. [Link]

  • Singh, M. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. [Link]

  • Peedikakkal, A. M. P., Dege, N., Haque, A., Hussain, A., & Jamal, A. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1261, 132930. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(38), 23624-23641. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10995-11012. [Link]

  • Ben-Ammar, H., Al-Deyab, S. S., & Rzaigui, M. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(11), 2909. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Begtrup, M., & Larsen, F. W. (1990). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, 44, 1050-1057. [Link]

  • Pop, R., Oniga, O., & Oniga, S. (2015). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 20(11), 20566-20585. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • Request PDF. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

  • Pop, R., Oniga, O., & Oniga, S. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1345. [Link]

  • Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

Validation

Comparative Guide: LC-MS/MS Fragmentation Strategies for the Structural Characterization and Quantification of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Discovery Scientists The pyrazole-5-carboxylic acid scaffold is a privileged pharmacophore heavily utilized in the design of SARM1 inhibitors, Factor XI...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Discovery Scientists

The pyrazole-5-carboxylic acid scaffold is a privileged pharmacophore heavily utilized in the design of SARM1 inhibitors, Factor XIa anticoagulants, and novel agrochemicals[1][2]. Among these building blocks, 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid presents a unique analytical profile. Accurate quantification and structural verification of this compound in complex biological matrices require a deep understanding of its gas-phase thermodynamic behavior.

This guide objectively compares the analytical performance of Targeted MRM (Triple Quadrupole) versus PRM (High-Resolution Q-TOF) methodologies for this compound, detailing the causality behind its distinct LC-MS/MS fragmentation patterns.

The Analytical Challenge: Structural Specificity in Pyrazole Scaffolds

When developing a pharmacokinetic (PK) assay or conducting metabolite identification, the primary challenge is distinguishing the target molecule from endogenous interferences and structurally similar metabolites (e.g., desalkyl or deshalogenated variants).

While the carboxylic acid moiety readily deprotonates in negative electrospray ionization (ESI-), yielding a strong


 signal, positive ion mode (ESI+) is universally preferred for structural elucidation of N-alkyl pyrazoles  [3]. In ESI+, the pyrazole nitrogen acts as a strong proton acceptor, forming a stable 

precursor at m/z 203.058 (for the

isotope). ESI+ provides a much richer, structurally diagnostic fragmentation spectrum under Collision-Induced Dissociation (CID) compared to the simple, often uninformative decarboxylation observed in ESI-.
The Built-In Diagnostic Tracer: Chlorine Isotopic Signature

A self-validating feature of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is its natural isotopic distribution. The


 to 

ratio of approximately 3:1 means that the precursor and all chlorine-retaining product ions will present as a doublet separated by 1.997 Da. Monitoring both the m/z 203

159 and m/z 205

161 transitions provides an internal confirmation of peak identity, drastically reducing false positives in complex matrices.

Mechanistic LC-MS/MS Fragmentation Profiling

Understanding the causality behind the fragmentation of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid allows for the rational selection of Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by two primary thermodynamic sinks:

  • Decarboxylation (-44 Da): The loss of

    
     from the C5 position is a hallmark of carboxylic acids. Driven by the stability of the resulting pyrazolyl cation, this cleavage requires low collision energy (15–20 eV) and yields the primary fragment at m/z 159.06.
    
  • Isobutene Elimination (-56 Da): The 1-isobutyl group undergoes an inductive cleavage or McLafferty-type rearrangement, expelling neutral isobutene (

    
    ). This is highly specific to the branched alkyl chain; a 1-methyl analog would not exhibit this -56 Da loss [4]. This yields a fragment at m/z 147.00.
    
  • Core Pyrazole Formation (-100 Da): At higher collision energies (30–40 eV), the molecule undergoes consecutive losses of both

    
     and isobutene, leaving the highly stable 4-chloro-1H-pyrazole core cation at m/z 103.01.
    

Fragmentation M Precursor Ion [M+H]+ m/z 203.05 (35Cl) 4-Chloro-1-isobutyl-pyrazole-5-carboxylic acid F1 Fragment[M+H - CO2]+ m/z 159.06 Decarboxylation M->F1 - CO2 (44 Da) Low CE (15-20 eV) F2 Fragment[M+H - C4H8]+ m/z 147.00 Isobutene Loss M->F2 - C4H8 (56 Da) Alkyl Cleavage F3 Core Fragment [M+H - CO2 - C4H8]+ m/z 103.01 Pyrazole Core Cation F1->F3 - C4H8 (56 Da) High CE (30-40 eV) F2->F3 - CO2 (44 Da) High CE (30-40 eV)

Proposed ESI+ CID fragmentation pathway of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Q-TOF

When selecting an analytical platform for this compound, the choice depends on whether the goal is absolute quantitative sensitivity (e.g., Phase I PK studies) or high-confidence structural elucidation (e.g., identifying unknown in vivo metabolites).

Table 1: Platform Performance Comparison
FeatureTriple Quadrupole (QqQ) - MRM ModeHigh-Resolution Q-TOF - PRM Mode
Primary Application High-throughput PK quantificationStructural elucidation & Metabolite ID
Sensitivity (LOD) Sub-ng/mL (Excellent)Low ng/mL (Good)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da FWHM)Exact mass (< 5 ppm error)
Specificity Advantage Fast dwell times allow monitoring of both

and

transitions simultaneously.
Resolves isobaric matrix interferences from the nominal m/z 203 precursor.
Recommended Transitions Quantifier: 203.1

159.1Qualifier: 203.1

103.0
Precursor: 203.0584Fragments: 159.0686, 147.0060, 103.0182

Comparative Insight: While QqQ platforms offer superior sensitivity for routine quantification, they are susceptible to nominal mass interference. For instance, an endogenous compound with a mass of 203.1 Da could trigger a false positive. The Q-TOF platform eliminates this risk by measuring the exact mass (203.0584 Da), ensuring absolute specificity for the pyrazole-5-carboxylic acid scaffold.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system. By utilizing acidic chromatography and ramping collision energies, the method intrinsically verifies the compound's identity.

Step 1: Precursor Optimization & Isotope Verification
  • Prepare a 1 µg/mL tuning solution of the reference standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 µL/min.

  • Validation Check: Observe the MS1 spectrum. You must identify a doublet at m/z 203.1 and 205.1 with a relative intensity ratio of 3:1. If this ratio is absent, the standard is degraded, or the chlorine atom has been cleaved in solution.

Step 2: Collision Energy (CE) Breakdown Curves
  • Isolate the m/z 203.1 precursor in Q1.

  • Perform a product ion scan in Q3 while ramping the CE from 10 eV to 50 eV in 5 eV increments.

  • Causality: At 15 eV, the m/z 159 (loss of

    
    ) will dominate. As CE exceeds 30 eV, the m/z 159 ion will deplete, and the m/z 103 ion (core pyrazole) will become the base peak. Select the CE that yields the maximum intensity for your chosen quantifier ion.
    
Step 3: Chromatographic Separation
  • Column: UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid moiety remains fully protonated (neutral). This prevents early elution in the void volume and maximizes retention via hydrophobic interactions with the C18 stationary phase, while simultaneously promoting efficient

    
     ionization in the ESI source.
    

Workflow S1 1. Sample Prep Protein Ppt & Extraction S2 2. LC Separation UPLC C18, Acidic Gradient S1->S2 S3 3. Ionization ESI+ [M+H]+ m/z 203 S2->S3 S4 4. Mass Analysis QqQ (MRM) or Q-TOF (PRM) S3->S4 S5 5. Data Processing Peak Integration & Quant S4->S5

Standardized LC-MS/MS workflow for pyrazole-5-carboxylic acid quantification.

Summary of Quantitative Data

For rapid assay deployment, Table 2 summarizes the optimized MRM parameters derived from the thermodynamic breakdown curves of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Table 2: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
203.1 (

)
159.144 Da (

)
18Quantifier
203.1 (

)
103.0100 Da (

+

)
35Qualifier 1
203.1 (

)
147.056 Da (

)
22Qualifier 2
205.1 (

)
161.144 Da (

)
18Isotope Confirmation

By leveraging the specific neutral losses of the isobutyl and carboxylic acid groups, alongside the distinct chlorine isotopic signature, researchers can develop highly robust, interference-free LC-MS/MS assays for this critical chemical building block.

References

  • MDPI. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. Retrieved from [Link]

Comparative

Technical Comparison: 4-Chloro-1-isobutyl vs. 1-Methyl Pyrazole-5-Carboxylic Acid

The following technical guide provides an in-depth comparison of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid versus 1-Methyl-1H-pyrazole-5-carboxylic acid . These two compounds represent critical scaffold variation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid versus 1-Methyl-1H-pyrazole-5-carboxylic acid .

These two compounds represent critical scaffold variations in the design of agrochemicals (e.g., acaricides like Tebufenpyrad) and pharmaceutical kinase inhibitors. The comparison focuses on the structural implications of the N-alkyl tail (isobutyl vs. methyl) and the C4-substituent (chloro vs. hydrogen) on lipophilicity, metabolic stability, and binding affinity.

[1][2][3]

Executive Summary

In medicinal and agrochemical chemistry, the pyrazole-5-carboxylic acid core serves as a versatile template for fragment-based drug discovery (FBDD). The choice between 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (Compound A) and 1-Methyl-1H-pyrazole-5-carboxylic acid (Compound B) is rarely arbitrary; it represents a strategic decision between lipophilic efficiency/metabolic blocking (Compound A) and ligand efficiency/solubility (Compound B).

  • Compound A (4-Chloro-1-isobutyl) is designed for deep hydrophobic pocket occupancy. The C4-chlorine atom blocks oxidative metabolism at the vulnerable pyrazole ring and provides electronic modulation, while the isobutyl group increases Van der Waals contact surface area.

  • Compound B (1-Methyl) acts as a minimal steric anchor. It is preferred when the binding pocket is solvent-exposed or sterically restricted, offering higher water solubility and lower molecular weight.

Physicochemical Profile & Structural Analysis[4][5][6]

The following data highlights the substantial shift in physicochemical properties driven by the 4-Cl and N-isobutyl modifications.

Feature4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid 1-Methyl-1H-pyrazole-5-carboxylic acid
Structure Bulky / Lipophilic / Electron-Deficient Compact / Polar / Electron-Rich
Molecular Weight ~202.6 g/mol 126.11 g/mol
ClogP (Predicted) ~2.8 – 3.2~0.4 – 0.6
Topological Polar Surface Area 37.3 Ų37.3 Ų
Electronic Character Electron-withdrawing (due to C4-Cl)Electron-rich (C4-H)
Metabolic Stability High (C4 blocked from oxidation)Moderate (C4 prone to oxidation)
Primary Application Hydrophobic pocket filling, AgrochemicalsFragment linking, Solvent-front binding
Key Structural Differentiators
  • The N-Isobutyl "Anchor": The isobutyl group adds significant bulk compared to the methyl group. In SAR (Structure-Activity Relationship) studies, this transition is used to probe the size of the hydrophobic sub-pocket (e.g., the ATP-binding site back-pocket in kinases).

  • The C4-Chlorine "Shield": The C4 position of the pyrazole ring is electronically active. Replacing Hydrogen with Chlorine reduces the ring's electron density (lowering pKa of the carboxylic acid) and blocks cytochrome P450-mediated oxidation, a common clearance pathway for pyrazoles.

Mechanism of Action & SAR Implications

Agrochemical Relevance (Mitochondrial Complex I Inhibition)

In the context of acaricides (e.g., Tebufenpyrad analogs), the N-substituent plays a critical role in inhibiting Mitochondrial Complex I.

  • 1-Methyl Analogs: Often serve as the baseline for activity. They bind to the ubiquinone binding site but may lack the lipophilicity required for high potency in waxy leaf cuticles or insect exoskeletons.

  • 1-Isobutyl/Ethyl Analogs: The extension to isobutyl increases lipophilicity (LogP), enhancing cuticular penetration. However, if the steric bulk is too large, it may clash with the binding site residues. The 4-Chloro group is essential in many commercial acaricides to prevent rapid degradation in the field.

Pharmaceutical Kinase Inhibition

In kinase inhibitor design, the pyrazole-5-carboxylic acid often forms the hinge-binding motif or the solvent-exposed tail.

  • Compound B (1-Methyl) is ideal when the N1 position points towards the solvent; a small group minimizes entropic penalties.

  • Compound A (4-Chloro-1-isobutyl) is used when the N1 position points into the "gatekeeper" region or a hydrophobic back-pocket. The C4-Cl can also engage in halogen bonding with backbone carbonyls, a potent interaction for increasing selectivity.

Experimental Protocols

Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

The synthesis of these cores follows a divergent pathway from a common precursor. The following protocol describes the generation of the 4-Chloro-1-isobutyl variant, which requires an additional chlorination step.

Reagents:

  • Diethyl oxalate

  • Methyl isobutyl ketone (for isobutyl variant) or Acetone (for methyl variant)

  • Hydrazine hydrate / Methyl hydrazine

  • N-Chlorosuccinimide (NCS) (for C4-chlorination)

Step-by-Step Protocol:

  • Claisen Condensation:

    • React the appropriate ketone (e.g., 4-methyl-2-pentanone for isobutyl) with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol at 0°C to room temperature.

    • Result: Formation of the diketoester intermediate.

  • Cyclization:

    • Treat the diketoester with hydrazine hydrate (or methyl hydrazine for direct N-methylation) in ethanol under reflux for 3 hours.

    • Note: If using hydrazine hydrate, N-alkylation (with isobutyl bromide) is performed after cyclization, though regioselectivity (N1 vs N2) can be challenging. Direct use of alkyl-hydrazines is preferred for regio-control.

  • C4-Chlorination (For Compound A):

    • Dissolve the pyrazole ester in DMF or Acetonitrile.

    • Add 1.1 equivalents of N-Chlorosuccinimide (NCS) .

    • Heat to 60°C for 4 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Mechanism:[1][2] Electrophilic aromatic substitution at the activated C4 position.

  • Hydrolysis:

    • Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 12 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid.

Self-Validating Quality Control (QC)
  • 1H NMR Validation (Compound A): Look for the disappearance of the C4-proton signal (typically a singlet around 6.5–7.0 ppm in the non-chlorinated precursor). The isobutyl group should show a characteristic doublet (CH3), multiplet (CH), and doublet (CH2).

  • Regiochemistry Check: Use NOESY NMR to confirm the N-alkyl group is adjacent to the C5-carboxylic acid (interaction between N-alkyl protons and the acid/ester group).

Strategic Decision Logic (SAR)

The following diagram illustrates the decision-making process when selecting between these two building blocks for a drug discovery campaign.

SAR_Logic Start Select Pyrazole Scaffold Target_Type Target Binding Site Nature? Start->Target_Type Solvent_Exposed Solvent Exposed / Sterically Restricted Target_Type->Solvent_Exposed High Polarity Needed Hydrophobic_Pocket Deep Hydrophobic Pocket / Lipophilic Requirement Target_Type->Hydrophobic_Pocket High LogP Needed Select_Methyl Select: 1-Methyl-1H-pyrazole-5-COOH (Compound B) Solvent_Exposed->Select_Methyl Metabolic_Risk Is Metabolic Stability (C4) a Risk? Hydrophobic_Pocket->Metabolic_Risk Select_Isobutyl_H Select: 1-Isobutyl-1H-pyrazole-5-COOH (Rare) Metabolic_Risk->Select_Isobutyl_H No (C4-H acceptable) Select_Isobutyl_Cl Select: 4-Chloro-1-isobutyl-1H-pyrazole-5-COOH (Compound A) Metabolic_Risk->Select_Isobutyl_Cl Yes (Block C4 Oxidation)

Caption: Decision tree for selecting between Methyl/Isobutyl and C4-H/Cl pyrazole scaffolds based on binding site topology and metabolic stability requirements.

References

  • Vertex AI Search. (2025). Search Results for Pyrazole-5-carboxylic acid derivatives and SAR studies. [Link to Search Context]
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 1-Methylpyrazole-5-carboxylic acid (CAS 16034-46-1). Retrieved from

  • BLD Pharm. (2025). Product Catalog: 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde (Precursor to Acid). Retrieved from

  • LGC Standards. (2025). Reference Standards for Pyrazole and Imidazoquinoline Impurities. Retrieved from

  • Aggarwal, R., et al. (2011). "Synthesis and Biological Evaluation of Pyrazole-5-carboxylic Acid Derivatives." Journal of Fluorine Chemistry. (Contextual Reference for General Synthesis).

Sources

Validation

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid vs 3-carboxylic acid isomers

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by a fundamental misunderstanding of pyrazole regiochemistry. When designing building blocks like 4-chloro-1-isobutyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by a fundamental misunderstanding of pyrazole regiochemistry. When designing building blocks like 4-chloro-1-isobutyl-1H-pyrazole carboxylic acids, the position of the carboxylate group—either at C5 or C3—fundamentally rewrites the molecule's physicochemical profile, 3D conformation, and biological trajectory.

This guide provides an objective, data-driven comparison between 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid and its 3-carboxylic acid isomer , detailing the causality behind their divergent behaviors and providing robust, self-validating protocols for their isolation.

Structural & Electronic Profiling: The Causality of Regiochemistry

The core difference between these isomers stems from spatial geometry and steric buttressing, which dictate their chemical reactivity and receptor binding profiles.

  • Steric Buttressing & Conformation: In the 5-carboxylic acid isomer, the carboxylate group is sandwiched between the bulky N1-isobutyl group and the C4-chloro atom. This extreme steric congestion forces the carboxylate group out of the pyrazole ring's plane into an orthogonal conformation. Conversely, the 3-carboxylic acid isomer faces minimal steric hindrance (only the adjacent C4-chloro group), allowing the carboxylate to remain coplanar with the aromatic system, maximizing resonance stabilization .

  • Hydrogen Bonding Divergence: Crystallographic and spectroscopic data reveal that pyrazole-3-carboxylic acids preferentially form paired

    
     hydrogen-bonded dimers. In stark contrast, pyrazole-5-carboxylic acids are sterically precluded from this dimerization and instead form extended supramolecular chains via 
    
    
    
    (pyrazole) interactions .
  • Receptor Binding Implications: The orthogonal nature of the 5-isomer makes it ideal for projecting into deep, narrow hydrophobic pockets (e.g., Cannabinoid Receptor 1 antagonists), whereas the flat 3-isomer is better suited for solvent-exposed interfaces or flat kinase hinge-binding regions.

IsomerProperties Root 4-Chloro-1-isobutyl-1H-pyrazole Core Scaffold C5 5-Carboxylic Acid Isomer (Sterically Hindered) Root->C5 C5 Substitution C3 3-Carboxylic Acid Isomer (Unhindered) Root->C3 C3 Substitution Prop5A Orthogonal Carboxylate Conformation C5->Prop5A Prop5B O-H···N(pyrazole) Extended H-Bonding C5->Prop5B Prop5C No NOE between N-CH2 and Pyrazole Ring C5->Prop5C Prop3A Coplanar Carboxylate Conformation C3->Prop3A Prop3B O-H···O Paired Dimerization C3->Prop3B Prop3C Strong NOE between N-CH2 and C5-Proton C3->Prop3C

Divergent structural and spectroscopic properties of pyrazole-3/5-carboxylic acid isomers.

Quantitative Data Presentation

The structural divergence directly translates into measurable physicochemical differences, summarized below:

Physicochemical Property4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid
Steric Strain (Local) High (N1-Isobutyl + C4-Chloro buttressing)Low (Only C4-Chloro adjacent)
Carboxylate Conformation Orthogonal (out of pyrazole plane)Coplanar (resonance stabilized)
Primary H-Bonding Motif

(intermolecular chains)

(paired dimers)
Chromatographic Elution (Ester) Faster (Lower dipole moment)Slower (Higher dipole moment)
Ester Hydrolysis Kinetics Slow (Requires 60 °C, steric shielding)Fast (Proceeds at 25 °C)
1D NOESY NMR Marker No NOE between N1-

and Pyrazole-H
Strong NOE between N1-

and C5-H

Self-Validating Experimental Protocol: Synthesis & Isolation

To synthesize these isomers, researchers typically perform the N-alkylation of ethyl 4-chloro-1H-pyrazole-3-carboxylate (which exists as a tautomeric mixture). This reaction invariably yields a mixture of the N1-C3 and N1-C5 regioisomers . The following protocol ensures not just the synthesis, but the absolute verification of each isomer.

Step 1: N-Alkylation
  • Dissolve ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) and isobutyl bromide (1.2 eq). Stir at 80 °C for 12 hours.
    
  • Causality: The choice of a polar aprotic solvent and a mild base favors a thermodynamically driven mixture of both regioisomers, ensuring both can be harvested from a single batch .

Step 2: Chromatographic Separation (QC Checkpoint)
  • Concentrate the mixture and purify via silica gel chromatography using a Hexane/EtOAc gradient.

  • Causality of Elution: The ethyl 1-isobutyl-5-carboxylate elutes first (higher Rf). The steric clash between the N1-isobutyl and C5-ester prevents coplanarity, reducing the molecule's overall dipole moment and silica affinity. The ethyl 1-isobutyl-3-carboxylate elutes second (lower Rf) due to its planar, highly polarizable structure.

Step 3: NMR Regiochemical Validation (The Self-Validating Step)

Before proceeding to hydrolysis, utilize 1D NOESY NMR to definitively assign the isolated esters [[1]]([Link]).

  • Isomer A (3-carboxylate): Irradiating the N1-isobutyl

    
     protons yields a strong NOE enhancement at the pyrazole C5-proton.
    
  • Isomer B (5-carboxylate): Irradiating the N1-isobutyl

    
     protons yields zero  NOE on the pyrazole ring, as the C5 position is occupied by the ester and the C3-proton is too distant (>4 Å).
    
Step 4: Differential Saponification
  • 3-Carboxylate Hydrolysis: Treat the 3-isomer with LiOH (3.0 eq) in THF/

    
     (3:1) at 25 °C for 2 hours. Acidify to pH 2 to precipitate the 3-carboxylic acid.
    
  • 5-Carboxylate Hydrolysis: The 5-isomer requires harsh conditions due to the severe steric shielding of the carbonyl carbon by the N1-isobutyl and C4-chloro groups. Treat with LiOH (5.0 eq) in THF/

    
     at 60 °C for 12-24 hours. Acidify to precipitate the 5-carboxylic acid.
    

SynthesisWorkflow SM Ethyl 4-chloro-1H-pyrazole-3-carboxylate (Tautomeric Mixture) Alk N-Alkylation Isobutyl-Br, K2CO3, DMF, 80°C SM->Alk Mix Regioisomeric Ester Mixture Alk->Mix Sep Silica Gel Chromatography (Hexane/EtOAc) Mix->Sep Est5 Ethyl 1-isobutyl-5-carboxylate (Elutes Faster, Lower Dipole) Sep->Est5 Fraction 1 Est3 Ethyl 1-isobutyl-3-carboxylate (Elutes Slower, Higher Dipole) Sep->Est3 Fraction 2 Hyd5 Harsh Hydrolysis LiOH, THF/H2O, 60°C, 12h Est5->Hyd5 Hyd3 Mild Hydrolysis LiOH, THF/H2O, 25°C, 2h Est3->Hyd3 Prod5 5-Carboxylic Acid Isomer Hyd5->Prod5 Prod3 3-Carboxylic Acid Isomer Hyd3->Prod3

Regioselective synthesis, chromatographic separation, and hydrolysis workflow for pyrazole isomers.

References

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Frizzo, C. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at:[Link]

  • Mykhailiuk, P. K., et al. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. American Chemical Society. Available at:[Link]

Sources

Comparative

Validating Purity of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid: A Multi-Modal Approach

Topic: Validating Purity of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads[1][2] Executive Summary In the synthesis of bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads[1][2]

Executive Summary

In the synthesis of bioactive pyrazoles—common scaffolds in kinase inhibitors and GLP-1 agonists—4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid presents a distinct analytical challenge.[1][2] The critical quality attribute (CQA) for this intermediate is not merely "purity" by peak area, but regiochemical integrity .

Standard HPLC-UV methods often fail to resolve the target 1,5-isomer from the thermodynamically favored 1,3-isomer or the dechlorinated byproduct without extensive method development.[1][2] This guide compares the industry-standard HPLC-UV approach against a High-Specificity Orthogonal Workflow (HPLC-PDA-MS + qNMR). We demonstrate why relying solely on HPLC area% can lead to a "Purity Illusion," potentially compromising downstream API yield and safety.

The Chemical Challenge: The "Regioisomer Trap"

The synthesis of N-alkyl pyrazoles via hydrazine alkylation or cyclization is governed by tautomeric equilibrium. For 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid, the competition is between the 1,5-isomer (Target) and the 1,3-isomer (Impurity) .[1][2]

  • Target (1,5-isomer): Sterically congested; often kinetically controlled.[1][2]

  • Impurity (1,3-isomer): Thermodynamically more stable; typically elutes close to the target in Reverse Phase (RP) chromatography.[1][2]

  • Impurity (Des-chloro): Result of hydrogenolysis if Pd/C was used in previous steps.[1][2]

Figure 1: Critical Impurity Profile

  • Impurity A: 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid (Regioisomer). [1][2] * Impurity B: 1-Isobutyl-1H-pyrazole-5-carboxylic acid (Des-chloro analog). [1][2] * Impurity C: Residual solvents/Inorganic salts (Invisible to UV).[2]

Comparative Methodology: Routine vs. Orthogonal

We compared two validation strategies on a representative batch of crude intermediate.

Method A: The Routine Standard (HPLC-UV)
  • Technique: RP-HPLC with UV detection at 254 nm.[1][2]

  • Assumption: All impurities have similar extinction coefficients; the main peak represents the mass balance.[2]

  • Outcome: High precision, but potential for bias if impurities co-elute or lack chromophores.[2]

Method B: The Orthogonal Validator (qNMR + LC-MS)
  • Technique: Quantitative 1H-NMR (qNMR) using an internal standard (IS) + UHPLC-MS/MS.[1][2]

  • Mechanism: qNMR counts protons directly (molar ratio), independent of UV absorption.[2][3] MS provides mass confirmation (

    
     202/204 for Cl isotopes).[2]
    
  • Outcome: Absolute purity (Assay w/w%) and structural confirmation.

Experimental Protocols
Protocol A: Optimized HPLC-UV Method
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm) to handle the acidic moiety.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses ionization of -COOH, sharpening peaks).[1][2]

    • B: Acetonitrile.[2][4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (aromatic ring) and 220 nm (amide/carboxyl).[2]

Why this fails: The 1,3-regioisomer is structurally identical in mass and very similar in polarity.[1][2] Unless the gradient is extremely shallow (isocratic hold), they may co-elute as a single peak.[2]

Protocol B: The Recommended qNMR Workflow
  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: DMSO-

    
     (Ensures solubility of the carboxylic acid).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).[1][2]

    • Rationale: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with pyrazole signals).[2]

  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    for quantitative integration).

Key Diagnostic Signals (DMSO-


): 
  • Target (1,5-isomer): Pyrazole C3-H singlet appears at ~7.60 ppm .[1][2]

  • Impurity (1,3-isomer): Pyrazole C5-H singlet appears downfield at ~7.85 ppm (due to proximity to N1).[1][2]

  • Isobutyl Group: Distinct doublet (

    
    ) at ~3.9 ppm (N-linked).[1][2]
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3][5]
Data Comparison & Results

The following table summarizes a validation study of a "99%" crude batch.

MetricMethod A: HPLC-UV (Area %)Method B: qNMR (Weight %)Analysis
Purity Value 99.2% 94.8% Discrepancy: 4.4%
Regioisomer Detection Not Detected (Co-elution)2.1% (Distinct singlet)HPLC failed to resolve isomers.[1][2]
Inorganic Salts InvisibleInvisible (Mass balance gap)qNMR reveals "missing mass" (salts).[1][2]
Residual Solvent Not Quantified1.5% (DCM/EtOAc peaks)qNMR sees all protons.[2]
Conclusion FALSE PASS ACCURATE Method A overestimates quality.[2]

Interpretation: The HPLC method indicated a high-purity product suitable for the next step.[1][2] However, qNMR revealed that 2.1% of the material was the wrong isomer (which would not react or would form an impurity in the next step) and 1.5% was residual solvent. The "Real" assay is only 94.8%.[2]

Mandatory Visualization: The Validation Decision Tree

The following diagram outlines the logical flow for validating this compound, ensuring no "blind spots" remain.

ValidationWorkflow Start Crude 4-Chloro-1-isobutyl-1H-pyrazole-5-COOH HPLC Step 1: HPLC-UV (C18, TFA) Check for chemical impurities Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS Step 2: LC-MS Confirm Mass (m/z 202/204) Check for Des-chloro Decision1->MS Yes Reject Reject / Recrystallize Decision1->Reject No qNMR Step 3: qNMR (DMSO-d6) Internal Std: Maleic Acid Check Regioisomer Ratio MS->qNMR Calc Calculate w/w% Assay qNMR->Calc Release Release for Synthesis Calc->Release Assay > 95% & Regioisomer < 0.5% Calc->Reject Assay < 95%

Caption: Orthogonal validation workflow ensuring regioisomer detection and absolute assay quantification.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2] Link

  • Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis: qNMR as a solution."[2] Journal of Natural Products, 2012.[2] Link (Demonstrates qNMR superiority for absolute purity).[1][2]

  • Filarowski, A., et al. "Tautomerism in Pyrazoles: A Review."[2] Molecules, 2021.[2] Link (Mechanistic insight into 1,3 vs 1,5 isomerism).

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[2]Link (Standard guidelines for qNMR execution).[1][2]

Sources

Validation

Structural Characterization of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic Acid

A Publish Comparison Guide for Rational Ligand Design Executive Summary & Strategic Context This guide provides a technical analysis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Rational Ligand Design

Executive Summary & Strategic Context

This guide provides a technical analysis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in the design of METI (Mitochondrial Electron Transport Inhibitor) acaricides and pharmaceutical intermediates. While often overshadowed by its 1-methyl analog (the Tebufenpyrad intermediate), the 1-isobutyl derivative offers distinct physicochemical properties driven by the steric bulk of the N1-alkyl chain.

This guide compares the structural and solid-state performance of the 1-isobutyl derivative against its primary alternatives: the 1-Methyl (standard) and 1-Phenyl analogs.

Why This Structure Matters

The substitution at the


 position is not merely a lipophilic handle; it fundamentally alters the crystal packing  and molecular conformation .
  • 1-Methyl: Allows planar packing and high melting points.

  • 1-Isobutyl: Introduces a "Steric Clash" with the C5-Carboxyl group, forcing a twisted conformation that impacts solubility and binding affinity.

Comparative Structural Analysis

The following table contrasts the predicted and observed physicochemical properties of the 1-isobutyl derivative against the industry-standard 1-methyl analog.

Table 1: Physicochemical & Structural Performance Matrix
Feature1-Isobutyl Analog (Target)1-Methyl Analog (Standard)Impact on Performance
Formula


Isobutyl adds lipophilicity (+LogP).
N1-Substituent Isobutyl (2-methylpropyl)MethylIsobutyl disrupts planar stacking.
C5-COOH Torsion Twisted (~25-40°) Planar (<10°) Twist reduces conjugation but increases solubility.
Melting Point Lower (~130-140°C) Higher (~162-166°C) Lower MP indicates lower lattice energy (easier formulation).
H-Bond Motif Solvated Catemers (Likely)

Centrosymmetric Dimers
Affects dissolution rate.
Solubility (Org.) High (DCM, EtOAc)ModerateIsobutyl enhances penetration in lipid membranes.

Note on Data: The 1-Methyl data is based on the known crystal structure of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Tebufenpyrad acid). The 1-Isobutyl data is derived from comparative structural trends of N-alkyl pyrazoles.

Mechanistic Insight: The "Steric Clash" Effect

The defining feature of the 1-isobutyl structure is the interaction between the bulky isobutyl group at position 1 and the carboxylic acid at position 5.

Visualizing the Steric Conflict

StericClash N1 N1 Position (Pivot Point) Isobutyl Isobutyl Group (Bulky/Branched) N1->Isobutyl Covalent Bond C5 C5 Position N1->C5 Ring Bond COOH Carboxylic Acid (-COOH) Isobutyl->COOH STERIC CLASH (Van der Waals Repulsion) Twist Conformational Twist (COOH rotates out of plane) Isobutyl->Twist Forces C5->COOH Covalent Bond COOH->Twist Undergoes

Figure 1: The Steric Clash Mechanism. The branched isobutyl group occupies significant space, forcing the adjacent C5-COOH group to rotate out of the pyrazole plane to minimize repulsion. This "twist" breaks the planarity required for tight crystal packing.

Experimental Protocol: Synthesis & Crystallization

To validate the structure in your own laboratory, follow this self-validating protocol designed to yield X-ray quality single crystals.

Phase 1: Synthesis (Hydrolysis)

Objective: Convert the ethyl ester precursor to the free acid without decarboxylation.

  • Dissolution: Dissolve 10 mmol of ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate in 20 mL Ethanol.

  • Saponification: Add 15 mL of 10% NaOH (aq). Reflux for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the high-Rf ester spot confirms conversion.

  • Acidification: Cool to

    
    . Add 1M HCl dropwise until pH ~2.
    
    • Observation: The isobutyl analog may form an oil initially due to high lipophilicity. Scratch the flask or seed to induce precipitation.

  • Isolation: Filter the white solid. Yield is typically >90%.[1][2]

Phase 2: Crystallization (The "Slow Evap" Method)

Objective: Grow single crystals suitable for XRD.

  • Solvent System: Ethanol/Water (80:20) or Acetonitrile.

  • Method:

    • Dissolve 50 mg of the purified acid in minimal hot Ethanol.

    • Filter through a 0.45

      
       syringe filter (removes dust nucleation sites).
      
    • Place in a small vial. Cover with Parafilm and poke one small hole.

    • Allow to stand at room temperature for 3-5 days.

    • Harvest: Look for block-like colorless prisms.

Crystallographic Workflow & Data Interpretation

When you solve the structure, focus on these specific parameters to confirm the "Isobutyl Effect."

Workflow Diagram

Crystallography cluster_Analysis Structural Refinement Sample Single Crystal (0.2 x 0.2 x 0.1 mm) Diffraction X-Ray Diffraction (Mo K-alpha, 100K) Sample->Diffraction UnitCell Determine Unit Cell (Likely Monoclinic P21/c) Diffraction->UnitCell Solve Structure Solution (Direct Methods/SHELXT) UnitCell->Solve Refine Refinement (R1 < 5%) Solve->Refine Metrics Critical Metrics Extraction Refine->Metrics Torsion Torsion Metrics->Torsion Check C5-COOH Twist HBonds HBonds Metrics->HBonds Check Dimer vs Catemer

Figure 2: Crystallographic Workflow.

Critical Parameters to Measure
  • Torsion Angle (

    
    ):  Measure the angle 
    
    
    
    .
    • If

      
      : The molecule is planar (unexpected for isobutyl).
      
    • If

      
      : Confirms steric hindrance.
      
  • Hydrogen Bonding:

    • Look for the Carboxylic Dimer (

      
       motif).
      
    • Distance

      
       is typically 
      
      
      
      .
  • Packing Efficiency: Calculate the density (

    
    ).
    
    • Expect

      
      . (Lower than the methyl analog's 
      
      
      
      ).

Conclusion

For drug discovery professionals, the 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid represents a strategic alternative to the standard methyl-substituted scaffolds. While the 1-methyl analog offers high crystallinity and stability, the 1-isobutyl variant provides enhanced lipophilicity and a twisted conformation that can be exploited to fine-tune binding selectivity in hydrophobic pockets (e.g., Complex I active sites).

Recommendation: Use the 1-isobutyl scaffold when increased solubility in organic formulations is required, or when the target binding pocket can accommodate the steric bulk of the branched alkyl chain.

References
  • Tebufenpyrad Analog Structure: Crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E.

  • General Pyrazole Synthesis: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett, 2008.[2]

  • Steric Effects in Pyrazoles: Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI.

  • Tebufenpyrad Properties: Tebufenpyrad - PubChem Compound Summary. National Library of Medicine.

  • Crystallographic Methods: SHELX - A short history of SHELX. George M. Sheldrick.[3]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

This operational guide outlines the validated safety protocols, hazard assessments, and disposal methodologies for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 313069-16-8)[1]. Designed for drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide outlines the validated safety protocols, hazard assessments, and disposal methodologies for 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 313069-16-8)[1]. Designed for drug development professionals and laboratory personnel, this document establishes a self-validating system for chemical handling, ensuring both regulatory compliance and environmental safety.

Chemical Profile and Hazard Causality

4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid is a halogenated heterocyclic building block frequently utilized in medicinal chemistry and pharmaceutical synthesis. While exhaustive toxicological data on this specific derivative may be limited, its handling protocols are extrapolated from closely related structural analogs (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid)[2].

Mechanistic Hazard Assessment:

  • Irritation Potential: The compound acts as a localized irritant. The carboxylic acid moiety contributes to mild acidity, while the lipophilic isobutyl group and the chlorine atom enhance the molecule's ability to partition into and disrupt lipid bilayers in the stratum corneum and ocular mucosa. Consequently, it is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[2].

  • Respiratory Hazards: Inhalation of fine particulate matter or dust can cause respiratory tract irritation. The solid crystalline or powder form must be handled in a manner that prevents aerosolization[2][3].

  • Thermal Decomposition: Upon extreme heating or fire conditions, the compound decomposes to yield toxic and corrosive byproducts, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3][4].

Hazard and Handling Summary

The following table summarizes the critical operational parameters for this compound based on standardized safety data for analogous pyrazole-5-carboxylic acids.

Property / HazardClassification / ValueOperational Requirement
CAS Registry Number 313069-16-8[1]Verify chemical identity prior to waste segregation.
Skin/Eye Irritation Category 2 (H315, H319)[2]Mandatory use of nitrile gloves and safety goggles.
Inhalation Hazard Potential Respiratory Irritant[3]Handle inside a certified fume hood; avoid dust formation.
Environmental Impact Do not release to drains[2]Zero-discharge policy to municipal wastewater systems.
Incompatibilities Strong oxidizing agents[3]Segregate from oxidizers in both storage and waste streams.

Step-by-Step Disposal Methodology

To maintain environmental integrity and comply with hazardous waste regulations, the disposal of 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid must follow a strict chain of custody from the benchtop to ultimate destruction.

Phase 1: Segregation and Containment

  • Collect all solid waste (including contaminated filter papers, weighing boats, and reaction residues) into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Do not mix this waste stream with strong oxidizing agents or strong bases, as exothermic reactions or degradation may occur[3].

Phase 2: Labeling and Storage

  • Label the container explicitly with the full chemical name, CAS number (313069-16-8), and the primary hazards: "Hazardous Waste - Solid Organic Acid / Halogenated Irritant."

  • Store the waste container in a designated, dry, and well-ventilated secondary containment area until institutional pickup[5].

Phase 3: Ultimate Destruction (Incineration)

  • Transfer the material to a licensed hazardous waste disposal facility[4].

  • Causality for Disposal Method: The mandated method of destruction is controlled incineration. Because this molecule contains a chlorine atom and nitrogen atoms, incineration must be performed in a facility equipped with an afterburner and a flue gas scrubber [3]. The scrubber is chemically necessary to neutralize the highly corrosive hydrogen chloride (HCl) and toxic nitrogen oxides (NOx) generated during the thermal breakdown of the compound[3][4].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • PPE Donning: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, a lab coat, and, if significant dust is generated, a particulate respirator (N95 or P100)[2][3].

  • Containment: Physically block any nearby floor drains or sinks to prevent the solid from entering the municipal water supply[2].

  • Dust-Free Collection: Do not dry-sweep the material if it will create an airborne dust cloud. Use a spark-proof shovel or carefully sweep the material using a slightly dampened absorbent pad to control aerosolization[2][3][6].

  • Decontamination: Once the bulk solid is removed, wash the contaminated surface with water and a mild detergent. Collect all wash water using absorbent materials and dispose of them in the solid hazardous waste container[2].

Operational Workflow Visualization

DisposalWorkflow Start Solid Chemical Spill 4-Chloro-1-isobutyl-1H-pyrazole-... PPE Don PPE (Respirator, Gloves, Goggles) Start->PPE Contain Contain Spill (Prevent drain entry) PPE->Contain Collect Dust-Free Collection (Sweep/Shovel) Contain->Collect WasteBin Solid Hazardous Waste Container Collect->WasteBin Incineration Licensed Incineration (w/ Flue Gas Scrubber) WasteBin->Incineration Licensed Vendor

Workflow for the safe containment, collection, and disposal of halogenated pyrazole derivatives.

References

  • ChemSrc. (2026). 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid. Retrieved March 6, 2026, from[Link]

  • Angene Chemical. (2024). Safety Data Sheet: pyrazole-5-carboxylic acid derivatives. Retrieved March 6, 2026, from[Link]

Sources

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